molecular formula C17H11ClN4O2 B15574463 SHO1122147

SHO1122147

Katalognummer: B15574463
Molekulargewicht: 338.7 g/mol
InChI-Schlüssel: FQAFGCUBAYKWBF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

SHO1122147 is a useful research compound. Its molecular formula is C17H11ClN4O2 and its molecular weight is 338.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C17H11ClN4O2

Molekulargewicht

338.7 g/mol

IUPAC-Name

6-[4-(3-chlorophenyl)anilino]-4H-[1,2,5]oxadiazolo[3,4-b]pyridin-7-one

InChI

InChI=1S/C17H11ClN4O2/c18-12-3-1-2-11(8-12)10-4-6-13(7-5-10)20-14-9-19-17-15(16(14)23)21-24-22-17/h1-9,20H,(H,19,22)

InChI-Schlüssel

FQAFGCUBAYKWBF-UHFFFAOYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Discovery and Synthesis of SHO1122147: A Novel Mitochondrial Uncoupler

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SHO1122147 is a novel small molecule identified as a potent mitochondrial uncoupler with therapeutic potential for treating obesity and metabolic dysfunction-associated steatohepatitis (MASH). As a derivative of the[1][2][3]oxadiazolo[3,4-b]pyridin-7-ol scaffold, this compound effectively dissipates the mitochondrial proton motive force, leading to an increase in cellular respiration and energy expenditure. This technical guide provides a comprehensive overview of the discovery, synthesis pathway, and biological evaluation of this compound, including detailed experimental protocols and quantitative data to support further research and development.

Introduction

Mitochondrial uncoupling is a promising therapeutic strategy for metabolic diseases. By increasing the leak of protons across the inner mitochondrial membrane, uncouplers stimulate the electron transport chain to operate at a higher rate to maintain the proton motive force, thereby increasing energy expenditure. This compound, also referred to as compound 7m in its primary publication, emerged from a structure-activity relationship study of 6-substituted[1][2][3]oxadiazolo[3,4-b]pyridin-7-ol derivatives.[1] This guide details its chemical synthesis and biological characterization.

Chemical and Physical Properties

PropertyValueReference
IUPAC Name 6-((3'-chloro-[1,1'-biphenyl]-4-yl)amino)-[1][2][3]oxadiazolo[3,4-b]pyridin-7-ol[1]
Chemical Formula C₁₇H₁₁ClN₄O₂[1]
Molecular Weight 338.75 g/mol [1]
Appearance Not specified
Solubility Not specified

Synthesis Pathway

The synthesis of this compound is a multi-step process starting from commercially available 4-chloro-3-nitropyridin-2-amine. The key steps involve bromination, nucleophilic aromatic substitution, cyclization to form the furoxan ring, reduction of the furoxan to the corresponding diamine, and subsequent condensation to form the final oxadiazole ring, followed by a Suzuki coupling and final deprotection.

Synthesis_Pathway A 4-chloro-3-nitropyridin-2-amine B 3-bromo-4-chloro-5-nitropyridin-2-amine A->B NBS, MeCN C 3-bromo-4-methoxy-5-nitropyridin-2-amine B->C NaOMe, MeOH D 6-bromo-4-methoxy-[1,2,5]oxadiazolo[3,4-b]pyridine 1-oxide C->D PhI(OAc)2, CH2Cl2 E 6-bromo-4-methoxy-N1-oxide-[1,2,5]oxadiazolo[3,4-b]pyridin-5-amine D->E SnCl2·2H2O, HCl, EtOAc F 6-bromo-4-methoxy-[1,2,5]oxadiazolo[3,4-b]pyridine-5,7-diamine E->F SnCl2·2H2O, HCl, EtOAc G 6-bromo-7-methoxy-[1,2,5]oxadiazolo[3,4-b]pyridin-5-amine F->G NaNO2, H2SO4, EtOH H 6-((3'-chloro-[1,1'-biphenyl]-4-yl)amino)-7-methoxy-[1,2,5]oxadiazolo[3,4-b]pyridin-5-amine G->H (3'-chloro-[1,1'-biphenyl]-4-yl)boronic acid, Pd(PPh3)4, K2CO3, Dioxane/H2O I This compound (7m) 6-((3'-chloro-[1,1'-biphenyl]-4-yl)amino)-[1,2,5]oxadiazolo[3,4-b]pyridin-7-ol H->I BBr3, CH2Cl2

Caption: Synthesis pathway of this compound.
Detailed Synthesis Protocol

The synthesis of this compound follows a linear sequence as outlined in the primary literature.[1] The following is a summary of the key transformations:

  • Bromination: 4-chloro-3-nitropyridin-2-amine is treated with N-bromosuccinimide (NBS) in acetonitrile (B52724) to yield 3-bromo-4-chloro-5-nitropyridin-2-amine.

  • Methoxylation: The resulting compound undergoes nucleophilic aromatic substitution with sodium methoxide (B1231860) in methanol (B129727) to replace the chloro group with a methoxy (B1213986) group.

  • Furoxan Formation: The nitroamine is then cyclized using (diacetoxyiodo)benzene (B116549) to form the furoxan ring system.

  • Reductions and Rearrangements: A series of reductions and rearrangements are performed to yield the desired diamine precursor.

  • Suzuki Coupling: A palladium-catalyzed Suzuki coupling is employed to introduce the 3'-chloro-[1,1'-biphenyl]-4-yl)amino moiety.

  • Demethylation: The final step involves the demethylation of the methoxy group to afford the target compound, this compound.

Note: For detailed reagent quantities, reaction conditions, and purification methods, please refer to the supporting information of the primary publication.

Biological Activity and Mechanism of Action

This compound acts as a mitochondrial uncoupler, a protonophore that transports protons across the inner mitochondrial membrane, dissipating the proton gradient that drives ATP synthesis. This leads to an increase in the oxygen consumption rate (OCR) as the electron transport chain attempts to compensate for the proton leak.

Mitochondrial_Uncoupling cluster_Mitochondrion Mitochondrion cluster_IMS Intermembrane Space cluster_Matrix Mitochondrial Matrix H_IMS H+ ATPSynthase ATP Synthase H_IMS->ATPSynthase Flows through This compound This compound H_IMS->this compound Binds H+ H_Matrix H+ ETC Electron Transport Chain H_Matrix->ETC Replenishes H+ for pumping ATP ATP ETC->H_IMS Pumps H+ ATPSynthase->ATP Generates This compound->H_Matrix Transports H+ into Matrix Nutrients Nutrients Nutrients->ETC Oxidation

Caption: Mechanism of mitochondrial uncoupling by this compound.
In Vitro Potency

The potency of this compound as a mitochondrial uncoupler was determined by measuring the oxygen consumption rate in L6 myoblasts.

AssayCell LineParameterValueReference
Oxygen Consumption RateL6 MyoblastsEC₅₀3.6 µM[1]
In Vivo Pharmacokinetics and Efficacy

Pharmacokinetic and efficacy studies were conducted in mouse models.

Study TypeAnimal ModelDoseParameterValueReference
PharmacokineticsMouseNot specifiedHalf-life (t₁/₂)2 h[1]
Cₘₐₓ35 µM[1]
SafetyMouse1,000 mg kg⁻¹Adverse EffectsNone Observed[1]
EfficacyGAN Mouse Model of MASH200 mg kg⁻¹ day⁻¹Body WeightDecrease[1]
Liver TriglyceridesDecrease[1]

Experimental Protocols

Oxygen Consumption Rate (OCR) Assay

This protocol is a general representation based on the information available.

  • Cell Culture: L6 myoblasts are cultured in appropriate media and seeded into Seahorse XF cell culture microplates.

  • Compound Treatment: Cells are treated with varying concentrations of this compound.

  • Seahorse XF Analysis: The oxygen consumption rate is measured using a Seahorse XF Analyzer. Basal OCR is measured, followed by the sequential injection of mitochondrial inhibitors (e.g., oligomycin, FCCP, and rotenone/antimycin A) to determine various parameters of mitochondrial respiration.

  • Data Analysis: The EC₅₀ is calculated from the dose-response curve of the OCR.

Murine Pharmacokinetic Study
  • Animal Dosing: this compound is administered to mice (e.g., via oral gavage or intravenous injection).

  • Blood Sampling: Blood samples are collected at various time points post-administration.

  • Plasma Preparation: Plasma is separated from whole blood by centrifugation.

  • Bioanalysis: The concentration of this compound in plasma samples is quantified using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters (Cₘₐₓ, t₁/₂, AUC) are calculated from the plasma concentration-time profile.

Gubra-Amylin (GAN) Mouse Model of MASH Efficacy Study

GAN_Workflow Start Start of Study (C57BL/6J mice) Diet GAN Diet Induction (High Fat, Fructose, Cholesterol) Start->Diet Treatment Treatment Initiation (this compound or Vehicle) Diet->Treatment Monitoring Monitoring (Body Weight, Food Intake) Treatment->Monitoring Endpoint Endpoint Analysis (Liver Histology, Triglycerides, etc.) Monitoring->Endpoint

Caption: Experimental workflow for the GAN mouse model efficacy study.
  • Model Induction: Male C57BL/6J mice are fed a Gubra-Amylin NASH (GAN) diet, which is high in fat, fructose, and cholesterol, for a specified period to induce MASH.

  • Treatment: Mice are then treated with this compound (e.g., 200 mg kg⁻¹ day⁻¹) or a vehicle control.

  • In-Life Monitoring: Body weight, food intake, and other relevant physiological parameters are monitored throughout the study.

  • Terminal Endpoint Analysis: At the end of the study, animals are euthanized, and blood and tissues (especially the liver) are collected for analysis. This includes measuring plasma markers of liver damage (e.g., ALT), quantifying liver triglycerides, and performing histological analysis of liver sections to assess steatosis, inflammation, and fibrosis.

Conclusion

This compound is a promising preclinical candidate for the treatment of obesity and MASH. Its well-defined synthesis pathway and demonstrated in vitro and in vivo activity as a mitochondrial uncoupler provide a strong foundation for further investigation. The detailed protocols and data presented in this guide are intended to facilitate the replication and extension of these findings by the scientific community. Further studies are warranted to optimize its pharmacokinetic profile and to fully elucidate its therapeutic potential in more advanced models of metabolic disease.

References

No Publicly Available In-Vitro Studies Found for SHO1122147

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the in-vitro properties of the compound designated SHO1122147 have yielded no publicly available scientific literature, clinical data, or research documentation. A comprehensive search of established scientific databases and public registries has not returned any specific information related to a molecule with this identifier.

This lack of available data prevents the creation of an in-depth technical guide as requested. The core requirements, including the presentation of quantitative data, detailed experimental protocols, and the visualization of signaling pathways, are contingent upon the existence of foundational research, which appears to be non-existent in the public domain for this compound at this time.

It is possible that this compound is an internal designation for a compound in the very early stages of discovery and development, and information has not yet been publicly disclosed. Alternatively, it could be a confidential internal code that is not intended for public dissemination.

Without any foundational data, it is not possible to provide the requested technical guide, including data tables, experimental methodologies, or diagrams of its mechanism of action. Further investigation would be contingent on the public release of information regarding this compound.

Unveiling the Molecular Target of SHO1122147: A Protonophore for Mitochondrial Uncoupling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SHO1122147 is a novel, orally active small molecule that has been identified as a potent mitochondrial uncoupler. Its primary biological target is the inner mitochondrial membrane, where it functions as a protonophore, disrupting the proton gradient essential for ATP synthesis. This guide provides a comprehensive overview of the scientific evidence elucidating the mechanism of action of this compound, including detailed experimental protocols and quantitative data from key in vitro and in vivo studies. The information presented herein is intended to support further research and development of this compound and other mitochondrial uncouplers for potential therapeutic applications in metabolic diseases such as obesity and metabolic dysfunction-associated steatohepatitis (MASH).

Introduction: The Role of Mitochondrial Uncoupling in Metabolic Disease

Mitochondria are central to cellular energy metabolism, primarily through the process of oxidative phosphorylation. The electron transport chain (ETC) pumps protons from the mitochondrial matrix to the intermembrane space, creating an electrochemical gradient. This proton-motive force drives the synthesis of ATP by ATP synthase. Mitochondrial uncoupling is a process that dissipates this proton gradient, causing the energy to be released as heat rather than being used for ATP synthesis. This leads to an increase in the oxygen consumption rate (OCR) as the ETC works to re-establish the gradient. Mild mitochondrial uncoupling has emerged as a promising therapeutic strategy for metabolic diseases by increasing energy expenditure.

This compound is a member of the[1][2][3]oxadiazolo[3,4-b]pyridin-7-ol chemical series and has been demonstrated to act as a potent mitochondrial uncoupler.[4][5] This document details the experimental evidence that substantiates this mechanism of action.

Mechanism of Action: this compound as a Protonophore

The primary mechanism of action of this compound is to act as a proton carrier, shuttling protons across the inner mitochondrial membrane and thereby uncoupling oxidative phosphorylation. This action is characteristic of a classical mitochondrial uncoupler.[6] The chemical structure of this compound is designed to facilitate this process, possessing a lipophilic character to traverse the lipid bilayer and an ionizable group to bind and release protons.

The proposed mechanism involves the protonation of this compound in the acidic intermembrane space, followed by its diffusion across the inner mitochondrial membrane. In the more alkaline mitochondrial matrix, the compound deprotonates, releasing the proton and effectively short-circuiting the proton gradient. This cycle can repeat, leading to a sustained increase in proton leak and a corresponding increase in oxygen consumption.

cluster_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix (High pH) cluster_ims Intermembrane Space (Low pH) Matrix Matrix IMS IMS SHO_neg SHO⁻ H_matrix H⁺ SHO_neg->H_matrix Deprotonation SHOH SHO-H SHO_neg->SHOH Diffusion SHOH->SHO_neg Diffusion H_ims H⁺ H_ims->SHOH Protonation

Figure 1: Proposed protonophore mechanism of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound.

Table 1: In Vitro Activity of this compound
ParameterCell LineValueReference
EC50 (Mitochondrial Uncoupling)L6 Myoblasts3.6 µM[4][5]
Maximum Oxygen Consumption Rate (OCR) IncreaseL6 Myoblasts69%[1][2]
Table 2: In Vivo Pharmacokinetics of this compound in Mice
ParameterDosingValueReference
Cmax10 mg/kg (oral gavage)35 µM[7]
Half-life (t1/2)10 mg/kg (oral gavage)2 hours[7]
Adverse EffectsUp to 1000 mg/kgNone Observed[7]
Table 3: In Vivo Efficacy of this compound in a Mouse Model of MASH
ParameterTreatment GroupOutcomeReference
Body WeightThis compound (200 mg/kg/day)Decreased[7]
Liver Triglyceride LevelsThis compound (200 mg/kg/day)Decreased[7]
Body TemperatureThis compound (200 mg/kg/day)No Change[7]
MASH Activity ScoreThis compoundDecreased[4][5]
Alanine Aminotransferase (ALT)This compoundSignificantly Improved[4][5]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture of L6 Myoblasts

Rat L6 myoblasts are a well-established cell line for studying skeletal muscle metabolism.

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 4500 mg/L glucose.[1]

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing:

    • Remove and discard the culture medium.

    • Briefly rinse the cell layer with phosphate-buffered saline (PBS) without calcium and magnesium.

    • Add Trypsin-EDTA solution and incubate until cells detach.

    • Neutralize trypsin with complete growth medium and aspirate the cells by gentle pipetting.

    • Add appropriate aliquots of the cell suspension to new culture vessels.[1]

Measurement of Oxygen Consumption Rate (OCR)

The Seahorse XF24 Extracellular Flux Analyzer is used to measure cellular respiration in real-time.

  • Cell Plating: L6 myoblasts are seeded in a Seahorse XF24 cell culture microplate.

  • Assay Medium: Prior to the assay, the growth medium is replaced with a low-buffered assay medium.

  • Mitochondrial Stress Test: A sequential injection of mitochondrial inhibitors is used to determine key parameters of mitochondrial function.

    • Oligomycin (1 µM): Inhibits ATP synthase, revealing the OCR linked to ATP production.

    • This compound (10 µM) or BAM15 (1.1 µM): Injected to measure the uncoupling effect.

    • Antimycin A (10 µM) and Rotenone (1 µM): Inhibit Complex III and I of the ETC, respectively, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.[4]

cluster_workflow Seahorse XF24 Mitochondrial Stress Test Workflow Start Start Seed_Cells Seed L6 Myoblasts in XF24 Plate Start->Seed_Cells Equilibrate Equilibrate in Assay Medium Seed_Cells->Equilibrate Baseline_OCR Measure Baseline OCR Equilibrate->Baseline_OCR Inject_Oligo Inject Oligomycin (1 µM) Baseline_OCR->Inject_Oligo Measure_ATP_OCR Measure ATP-linked OCR Inject_Oligo->Measure_ATP_OCR Inject_SHO Inject this compound (10 µM) Measure_ATP_OCR->Inject_SHO Measure_Max_OCR Measure Maximal OCR Inject_SHO->Measure_Max_OCR Inject_AA_Rot Inject Antimycin A (10 µM) + Rotenone (1 µM) Measure_Max_OCR->Inject_AA_Rot Measure_NonMit_OCR Measure Non-Mitochondrial OCR Inject_AA_Rot->Measure_NonMit_OCR End End Measure_NonMit_OCR->End This compound This compound Mitochondrial_Uncoupling Mitochondrial Uncoupling This compound->Mitochondrial_Uncoupling Proton_Gradient_Dissipation Proton Gradient Dissipation Mitochondrial_Uncoupling->Proton_Gradient_Dissipation Increased_Energy_Expenditure Increased Energy Expenditure (Thermogenesis) Mitochondrial_Uncoupling->Increased_Energy_Expenditure Increased_OCR Increased Oxygen Consumption Rate Proton_Gradient_Dissipation->Increased_OCR Decreased_ATP_Synthesis Decreased ATP Synthesis Proton_Gradient_Dissipation->Decreased_ATP_Synthesis Increased_AMP_ATP_Ratio Increased AMP/ATP Ratio Decreased_ATP_Synthesis->Increased_AMP_ATP_Ratio AMPK_Activation AMPK Activation Increased_AMP_ATP_Ratio->AMPK_Activation Therapeutic_Effects Therapeutic Effects (e.g., Weight Loss, Reduced Steatosis) AMPK_Activation->Therapeutic_Effects Increased_Energy_Expenditure->Therapeutic_Effects

References

Early research findings on SHO1122147

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Early Research Findings on SHO1122147

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a novel small molecule identified as a potent mitochondrial uncoupler. Early research, primarily detailed in a study published in the Journal of Medicinal Chemistry, has positioned this compound as a promising therapeutic candidate for metabolic diseases, specifically obesity and metabolic dysfunction-associated steatohepatitis (MASH).[1][2][3][4][5][6][7] This technical guide synthesizes the currently available preclinical data, experimental methodologies, and the proposed mechanism of action for this compound.

Chemical Identity

PropertyValue
Synonyms SHO-1122147; SHO 1122147; Compound 7m[1][8][9]
IUPAC Name 6-((3'-chloro-[1,1'-biphenyl]-4-yl)amino)-[1][10][11]oxadiazolo[3,4-b]pyridin-7-ol[1]
Chemical Formula C17H11ClN4O2[1]
Molecular Weight 338.75 g/mol [1]
Appearance Not specified in available research.

Mechanism of Action: Mitochondrial Uncoupling

This compound functions as a mitochondrial uncoupler, a class of molecules that dissipate the proton gradient across the inner mitochondrial membrane.[1][2][3][4] This process uncouples nutrient oxidation from ATP synthesis, leading to an increase in the oxygen consumption rate (OCR) and cellular respiration as the cell works to re-establish the proton motive force.[8][9] The net effect is an increase in energy expenditure.

Signaling Pathway Diagram

SHO1122147_Mechanism_of_Action cluster_mitochondrion Mitochondrion cluster_IMM Inner Mitochondrial Membrane ETC Electron Transport Chain (ETC) H_pump Proton Pumping ETC->H_pump e- transfer O2 O2 Consumption ETC->O2 H_gradient Proton Gradient (High H+) H_pump->H_gradient ATP_Synthase ATP Synthase H_gradient->ATP_Synthase Proton Flow SHO1122147_channel This compound (Protonophore) H_gradient->SHO1122147_channel Proton Leak ATP ATP ATP_Synthase->ATP Matrix Mitochondrial Matrix (Low H+) SHO1122147_channel->Matrix Heat Heat Production SHO1122147_channel->Heat ADP ADP + Pi ADP->ATP_Synthase Nutrient_Oxidation Nutrient Oxidation (e.g., Fatty Acids, Glucose) Nutrient_Oxidation->ETC caption Mechanism of this compound as a mitochondrial uncoupler.

Caption: Mechanism of this compound as a mitochondrial uncoupler.

Quantitative In Vitro and In Vivo Data

The following tables summarize the key quantitative findings from early preclinical studies of this compound.

Table 1: In Vitro Activity
ParameterCell LineValueReference
EC50 (Mitochondrial Uncoupling) L6 Myoblasts3.6 µM[1][3][4][5][6][7][8][9]
Increase in Oxygen Consumption Rate (OCR) L6 Myoblasts69%[8][9]
Table 2: In Vivo Pharmacokinetics in Mice
ParameterDosingValueReference
Administration Route Oral Gavage10 mg/kg[2]
Half-life (t1/2) Single Dose2 hours[1][2][3][4][5][7]
Maximum Concentration (Cmax) Single Dose35 µM[1][2][4][5][7]
Maximum Tolerated Dose Not specified>1,000 mg/kg[1][2][4][5][6][7]
Table 3: In Vivo Efficacy in a Mouse Model of MASH
ParameterDosingOutcomeReference
Animal Model Gubra-Amylin (GAN) mouse model[1][2][3][4][5][7]
Administration 200 mg/kg/day (admixed in food)[1][2][4][5][7]
Body Weight ChronicSignificant decrease[1][2][4][5][7]
Body Composition ChronicDecreased fat mass, increased lean mass[2]
Liver Triglycerides ChronicSignificant decrease[1][2][4][5][7]
Plasma ALT ChronicSignificant decrease[2]
Body Temperature ChronicNo significant change[1][2][4][5][6][7]

Experimental Protocols

The following are detailed methodologies for key experiments based on the available research.

Oxygen Consumption Rate (OCR) Assay

This assay is crucial for quantifying the mitochondrial uncoupling activity of a compound.

Objective: To measure the effect of this compound on cellular respiration in L6 myoblasts.

Methodology:

  • Cell Culture: L6 myoblasts are cultured in appropriate media and seeded into specialized microplates for Seahorse XF analysis.

  • Compound Preparation: A stock solution of this compound is prepared and serially diluted to achieve a range of final concentrations.

  • Mitochondrial Stress Test:

    • Basal OCR is measured.

    • Oligomycin (an ATP synthase inhibitor) is injected to determine ATP-linked respiration.

    • This compound is injected at various concentrations to measure the dose-dependent increase in OCR, indicating uncoupling.

    • A combination of rotenone (B1679576) and antimycin A (Complex I and III inhibitors, respectively) is injected to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

  • Data Analysis: The EC50 is calculated from the dose-response curve of OCR versus this compound concentration.

Experimental Workflow: OCR Assay

OCR_Assay_Workflow Start Start Cell_Culture Culture and Seed L6 Myoblasts Start->Cell_Culture Measure_Basal_OCR Measure Basal OCR Cell_Culture->Measure_Basal_OCR Inject_Oligomycin Inject Oligomycin Measure_Basal_OCR->Inject_Oligomycin Inject_this compound Inject this compound (Dose-Response) Inject_Oligomycin->Inject_this compound Inject_Rot_AntA Inject Rotenone/ Antimycin A Inject_this compound->Inject_Rot_AntA Data_Analysis Analyze OCR Data and Calculate EC50 Inject_Rot_AntA->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the Oxygen Consumption Rate (OCR) Assay.

In Vivo Efficacy Study in the GAN Mouse Model

This study evaluates the therapeutic potential of this compound in a disease-relevant animal model.

Objective: To assess the effect of chronic this compound administration on body weight, body composition, and MASH-related biomarkers in the Gubra-Amylin (GAN) mouse model.

Methodology:

  • Model Induction: Male C57BL/6J mice are fed a GAN diet for an extended period (e.g., 33 weeks) to induce obesity and MASH pathology.[4]

  • Treatment Groups: Mice are randomized into a vehicle control group and a treatment group receiving this compound.

  • Drug Administration: this compound is admixed into the GAN diet at a specified concentration (e.g., 200 mg/kg) for daily administration over several weeks.

  • Monitoring:

    • Body weight is measured regularly (e.g., weekly).

    • Body composition (fat and lean mass) is assessed using techniques like EchoMRI.[2]

    • Food intake and body temperature may be monitored.

  • Terminal Analysis:

    • At the end of the study, blood is collected for analysis of plasma biomarkers such as alanine (B10760859) aminotransferase (ALT).

    • Livers are harvested, weighed, and analyzed for triglyceride content and histopathology.

  • Statistical Analysis: Data from the treatment and control groups are compared using appropriate statistical tests (e.g., t-test).

Logical Relationship: Efficacy Study Design

Efficacy_Study_Design cluster_groups Treatment Groups Model GAN Mouse Model of MASH Randomization Randomization Model->Randomization Control Control Group (GAN Diet) Randomization->Control Treatment Treatment Group (GAN Diet + this compound) Randomization->Treatment Monitoring Chronic Monitoring (Body Weight, Body Comp.) Control->Monitoring Treatment->Monitoring Terminal_Analysis Terminal Analysis (Plasma ALT, Liver Triglycerides) Monitoring->Terminal_Analysis Conclusion Assess Efficacy Terminal_Analysis->Conclusion

Caption: Logical design of the in vivo efficacy study.

Conclusion and Future Directions

The early research on this compound has established it as a potent mitochondrial uncoupler with a promising preclinical profile for the treatment of obesity and MASH. The in vitro data demonstrate its mechanism of action, while the in vivo studies in a clinically relevant mouse model show efficacy in reducing key disease-related parameters without adverse effects on body temperature. Future research will likely focus on further preclinical safety and toxicology studies, optimization of its pharmacokinetic properties, and ultimately, evaluation in clinical trials to determine its therapeutic potential in humans.

References

SHO1122147: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, solubility, and biological activity of SHO1122147, a novel mitochondrial uncoupler with therapeutic potential in metabolic diseases.

Core Chemical Properties

This compound is a derivative of the mitochondrial uncoupler BAM15. Its fundamental chemical characteristics are summarized below.

PropertyValueSource
Chemical Formula C17H11ClN4O2MedKoo Biosciences
Molecular Weight 338.75 g/mol MedKoo Biosciences
Exact Mass 338.0571MedKoo Biosciences
IUPAC Name 6-((3'-chloro-[1,1'-biphenyl]-4-yl)amino)-[1][2][3]oxadiazolo[3,4-b]pyridin-7-olMedKoo Biosciences
SMILES ClC1=CC(C(C=C2)=CC=C2NC3=C(O)C4=NON=C4N=C3)=CC=C1MedKoo Biosciences
InChI Key CLXOMSZKPKAEFB-UHFFFAOYSA-NMedKoo Biosciences
Elemental Analysis C, 60.28; H, 3.27; Cl, 10.46; N, 16.54; O, 9.45MedKoo Biosciences

Solubility Profile

SolventEstimated SolubilitySource (for BAM15)
DMSO ~20 mg/mLCayman Chemical[4], MedKoo Biosciences[5]
Ethanol ~1 mg/mLCayman Chemical[3][4]
DMF ~20 mg/mLCayman Chemical[4]
DMSO:PBS (pH 7.2) (1:5) ~0.16 mg/mLCayman Chemical[3][4]

Note: For in vivo studies, this compound has been administered to mice, suggesting that appropriate formulations for oral or parenteral administration can be achieved. Typically, for in vivo mouse studies, compounds like BAM15 are formulated in vehicles such as a combination of DMSO and PEG400.[6]

Biological Activity and In Vivo Data

This compound functions as a mitochondrial uncoupler, demonstrating efficacy in cellular and animal models of metabolic disease.

ParameterValueSpecies/Cell LineSource
EC50 (Oxygen Consumption Rate) 3.6 μML6 myoblastsJournal of Medicinal Chemistry
Pharmacokinetic Half-life (t1/2) 2 hoursMiceJournal of Medicinal Chemistry
Maximum Plasma Concentration (Cmax) 35 μMMiceJournal of Medicinal Chemistry
In Vivo Efficacy Decreased body weight and liver triglyceride levels at 200 mg kg−1 day−1Gubra-Amylin (GAN) mouse model of MASHJournal of Medicinal Chemistry
Adverse Effects No observed adverse effects at 1,000 mg kg−1MiceJournal of Medicinal Chemistry

Mechanism of Action: Mitochondrial Uncoupling

This compound acts as a protonophore, a molecule that facilitates the transport of protons across the inner mitochondrial membrane, bypassing ATP synthase. This uncouples the electron transport chain from oxidative phosphorylation. The energy from the proton motive force is dissipated as heat instead of being used for ATP synthesis.

SHO1122147_Mechanism_of_Action cluster_IMM Inner Mitochondrial Membrane cluster_Matrix Mitochondrial Matrix cluster_IMS Intermembrane Space ETC Electron Transport Chain (ETC) Protons_IMS H+ ETC->Protons_IMS Pumps H+ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP This compound This compound Protons_Matrix H+ This compound->Protons_Matrix Transports H+ Heat Heat Protons_Matrix->Heat Energy dissipated as heat Protons_IMS->ATP_Synthase Drives ATP Synthesis Protons_IMS->this compound Binds H+ OCR_Workflow cluster_workflow Oxygen Consumption Rate (OCR) Assay Workflow A 1. Cell Seeding Seed L6 myoblasts in a Seahorse XF cell culture microplate. B 2. Compound Preparation Prepare a dilution series of this compound in assay medium. A->B C 3. Instrument Calibration Hydrate the sensor cartridge and calibrate the Seahorse XF Analyzer. B->C D 4. Assay Execution Replace cell culture medium with assay medium. Load the compound plate into the calibrated instrument. C->D E 5. Data Acquisition Measure baseline OCR. Inject this compound at various concentrations and measure OCR response. D->E F 6. Data Analysis Normalize OCR data. Plot dose-response curve and calculate EC50 value. E->F PK_Workflow cluster_workflow Pharmacokinetic Study Workflow in Mice A 1. Animal Acclimation & Dosing Acclimate mice and administer this compound via the desired route (e.g., oral gavage). B 2. Blood Sampling Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours). A->B C 3. Plasma Preparation Process blood samples to isolate plasma. B->C D 4. Bioanalytical Method Develop and validate a sensitive method (e.g., LC-MS/MS) to quantify this compound in plasma. C->D E 5. Sample Analysis Analyze plasma samples to determine the concentration of this compound at each time point. D->E F 6. Pharmacokinetic Analysis Use software (e.g., Phoenix WinNonlin) to calculate PK parameters (t1/2, Cmax, AUC). E->F

References

SHO1122147: An In-Depth Technical Guide on its Preclinical Safety and Toxicity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ref: SHO1122147

Executive Summary

This compound is a novel small molecule identified as a mitochondrial uncoupler with therapeutic potential for obesity and Metabolic Dysfunction-Associated Steatohepatitis (MASH). This document provides a comprehensive overview of the currently available preclinical safety and toxicity data for this compound, based on the seminal study by Foutz et al. (2024). The data indicates a favorable preliminary safety profile, with no adverse effects observed at high doses in murine models. This guide details the experimental protocols utilized in these initial studies and presents the quantitative findings in a structured format to facilitate evaluation by researchers and drug development professionals.

Introduction

Mitochondrial uncoupling is a process that disassociates substrate oxidation from ATP synthesis, leading to increased energy expenditure. Small molecule mitochondrial uncouplers are being investigated as a therapeutic strategy for metabolic diseases. This compound, a[1][2][3]oxadiazolo[3,4-b]pyridin-7-ol derivative, has emerged as a promising candidate in this class. This technical guide focuses specifically on the preclinical safety and toxicity assessment of this compound.

Quantitative Safety and Efficacy Data

The following tables summarize the key quantitative data from in-vitro and in-vivo preclinical studies of this compound.

Table 1: In-Vitro Activity and Cellular Effects

ParameterCell LineValue
EC50 (Oxygen Consumption Rate) L6 Myoblasts3.6 µM[4]

Table 2: In-Vivo Pharmacokinetics and Safety in Mice

ParameterDosingValueSpecies
Half-life (t½) Not Specified2 hours[4]Mouse
Maximum Concentration (Cmax) Not Specified35 µM[4]Mouse
Adverse Effects 1,000 mg/kgNone Observed[4]Mouse

Table 3: In-Vivo Efficacy in a Mouse Model of MASH

ParameterDosingOutcomeSpecies/Model
Body Weight 200 mg/kg/dayDecreaseGubra-Amylin (GAN) Mouse Model[4]
Liver Triglyceride Levels 200 mg/kg/dayDecreaseGubra-Amylin (GAN) Mouse Model[4]
Body Temperature 200 mg/kg/dayNo ChangeGubra-Amylin (GAN) Mouse Model[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Oxygen Consumption Rate (OCR) Assay
  • Cell Line: L6 myoblasts.

  • Methodology: Cellular respiration was measured using an oxygen consumption rate assay. The specific platform and detailed protocol (e.g., seeding density, media, and instrument settings) are detailed in the primary publication by Foutz et al. (2024). This compound was added at varying concentrations to determine the half-maximal effective concentration (EC50) for stimulating OCR.

In-Vivo Pharmacokinetic Study
  • Species: Mouse.

  • Methodology: While the exact protocol is not detailed in the available abstract, a standard pharmacokinetic study would involve administering a defined dose of this compound to a cohort of mice. Blood samples would be collected at multiple time points post-administration. The concentration of this compound in the plasma would then be determined using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS). The resulting concentration-time data would be used to calculate pharmacokinetic parameters including half-life (t½) and maximum concentration (Cmax)[4].

In-Vivo MASH Efficacy and Safety Study
  • Animal Model: Gubra-Amylin (GAN) mouse model of MASH. This is a diet-induced model that recapitulates key features of human MASH.

  • Dosing Regimen: this compound was administered at a dose of 200 mg/kg per day[4]. The route of administration (e.g., oral gavage) and duration of the study are specified in the full publication.

  • Efficacy Endpoints:

    • Body Weight: Monitored throughout the study.

    • Liver Triglyceride Levels: Measured at the end of the study from liver tissue homogenates.

  • Safety Endpoints:

    • Body Temperature: Monitored to assess for hyperthermia, a known risk with mitochondrial uncouplers.

    • General Health and Behavior: Daily observations for any signs of toxicity.

    • High-Dose Safety: A separate cohort of mice was administered a high dose of 1,000 mg/kg to assess for acute toxicity[4].

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow.

Caption: Mitochondrial uncoupling pathway of this compound.

MASH_Study_Workflow Start Start: Gubra-Amylin (GAN) Mice Diet Induce MASH with specialized diet Start->Diet Grouping Randomize into Vehicle and this compound groups Diet->Grouping Dosing Daily administration (e.g., oral gavage) - Vehicle - this compound (200 mg/kg) Grouping->Dosing Monitoring In-life Monitoring - Body Weight - Body Temperature - Clinical Observations Dosing->Monitoring Termination Study Termination Monitoring->Termination Analysis Endpoint Analysis - Liver Triglycerides - Histopathology (optional) - Biomarkers (optional) Termination->Analysis

References

Unveiling SHO1122147: A Novel Mitochondrial Uncoupler for Metabolic Diseases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Field: Medicinal Chemistry and Metabolic Disease Therapeutics

This technical guide provides a comprehensive overview of SHO1122147, a novel small molecule identified as a mitochondrial uncoupler with therapeutic potential for obesity and Metabolic Dysfunction-Associated Steatohepatitis (MASH). The information presented is collated from the primary scientific literature, focusing on quantitative data, experimental methodologies, and the compound's mechanism of action.

Core Compound Data and Efficacy

This compound is a derivative of[1][2][3]Oxadiazolo[3,4-b]pyridin-7-ol, designed as a mitochondrial uncoupler.[3][4] Mitochondrial uncouplers are protonophores that dissipate the proton gradient across the inner mitochondrial membrane, independent of ATP synthase, leading to increased respiration and energy expenditure.[3] This mechanism is a promising strategy for combating metabolic diseases like obesity and MASH.[3]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative parameters reported for this compound.

Table 1: In Vitro Efficacy of this compound

ParameterValueCell LineDescription
EC50 3.6 µML6 MyoblastsThe half-maximal effective concentration required to increase the oxygen consumption rate, indicating mitochondrial uncoupling activity.[3]

Table 2: In Vivo Pharmacokinetics and Safety in Mice

ParameterValueSpeciesDescription
Half-life (t½) 2 hoursMouseThe time required for the concentration of the compound in the body to be reduced by one-half.[3]
Max Concentration (Cmax) 35 µMMouseThe maximum serum concentration that the drug achieves after administration.[3]
Adverse Effects None ObservedMouseNo adverse effects were reported at a dose of 1,000 mg/kg, suggesting a good safety profile.[3]

Table 3: In Vivo Efficacy in a MASH Mouse Model

ParameterDosageModelKey Findings
Efficacy 200 mg/kg/dayGubra-Amylin (GAN) Mouse Model of MASHDemonstrated a significant decrease in body weight and liver triglyceride levels without affecting body temperature.[3]

Mechanism of Action: Mitochondrial Uncoupling

This compound acts by disrupting the coupling between the electron transport chain and ATP synthesis. In healthy mitochondria, the pumping of protons into the intermembrane space creates a proton motive force that drives ATP production as protons flow back into the matrix through ATP synthase. This compound, as a protonophore, provides an alternative route for protons to re-enter the mitochondrial matrix, bypassing ATP synthase. This uncoupling of respiration from ATP synthesis leads to an increase in the oxygen consumption rate as the electron transport chain attempts to maintain the proton gradient, dissipating the energy as heat.

G cluster_Mitochondrion Mitochondrion cluster_Matrix Matrix cluster_IMS Intermembrane Space (IMS) ATP_Synthase ATP Synthase ATP_Production ATP Production ATP_Synthase->ATP_Production Drives Protons_IMS High H+ Concentration Protons_IMS->ATP_Synthase H+ Flow This compound This compound Protons_IMS->this compound H+ Transport ETC Electron Transport Chain (ETC) ETC->Protons_IMS Pumps H+ cluster_Matrix cluster_Matrix This compound->cluster_Matrix Heat Heat Dissipation This compound->Heat Energy Release As Nutrients Nutrient Oxidation Nutrients->ETC

Caption: Mechanism of this compound as a mitochondrial uncoupler.

Experimental Protocols

The following are detailed methodologies representative of the key experiments conducted to characterize this compound.

Oxygen Consumption Rate (OCR) Assay

This assay measures the rate at which cells consume oxygen, which is a direct indicator of mitochondrial respiration. An increase in OCR upon treatment with a compound, without a corresponding increase in ATP production, is a hallmark of mitochondrial uncoupling.

  • Cell Line: L6 rat myoblasts.

  • Apparatus: Agilent Seahorse XF Analyzer or similar fluorescence plate reader.

  • Protocol:

    • Cell Seeding: Seed L6 myoblasts in a Seahorse XF cell culture microplate at a density of 5x10⁴ cells/well and culture overnight.

    • Medium Exchange: On the day of the assay, replace the culture medium with a Seahorse XF assay medium pre-warmed to 37°C.

    • Incubation: Incubate the plate at 37°C in a non-CO2 incubator for 30-60 minutes to allow temperature and pH to equilibrate.

    • Compound Injection: Prepare a stock solution of this compound and inject it into the wells to achieve the desired final concentrations.

    • Measurement: Place the plate in the Seahorse XF Analyzer and perform real-time measurements of the oxygen consumption rate. The instrument typically measures OCR every 5-8 minutes over a period of 90-120 minutes.

    • Data Analysis: The change in OCR over time is used to determine the EC50 of the compound.

Pharmacokinetic (PK) Studies in Mice

These studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in a living organism.

  • Species: C57BL/6 or similar mouse strain.

  • Protocol:

    • Dosing: Administer this compound to mice via the intended clinical route (e.g., oral gavage (PO) or intravenous (IV) injection).

    • Serial Sampling: Collect blood samples (approximately 30 µL) from each mouse at multiple time points (e.g., 5, 15, 30, 60, 120, 240 minutes) post-administration.[2] Sampling can be performed via submandibular or saphenous vein puncture.

    • Plasma Preparation: Process the blood samples to separate plasma by centrifugation.

    • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) method.

    • Data Analysis: Plot the plasma concentration versus time to generate a PK profile. From this profile, calculate key parameters such as half-life (t½), maximum concentration (Cmax), and area under the curve (AUC).

Efficacy Study in Gubra-Amylin (GAN) MASH Mouse Model

The GAN model is a diet-induced obese mouse model that develops key features of human MASH, making it suitable for evaluating the therapeutic efficacy of drug candidates.[1][5]

  • Model: Male C57BL/6J mice fed a Gubra-Amylin NASH (GAN) diet (high in fat, fructose, and cholesterol) for an extended period (e.g., 28-30 weeks) to induce MASH.[1][6]

  • Protocol:

    • Disease Induction: House mice on the GAN diet until they develop MASH pathology, which can be confirmed by biopsy.

    • Treatment Groups: Randomize the MASH mice into a vehicle control group and a treatment group receiving this compound (200 mg/kg/day) via oral gavage.

    • Treatment Period: Administer the treatment daily for a specified duration (e.g., 8-12 weeks).

    • Monitoring: Monitor body weight, food intake, and body temperature throughout the study.

    • Terminal Analysis: At the end of the treatment period, euthanize the mice and collect blood and liver tissue.

    • Endpoints:

      • Serum Analysis: Measure levels of liver enzymes (e.g., ALT, AST) and lipids.

      • Liver Analysis: Measure liver weight and quantify liver triglyceride levels.

      • Histopathology: Perform histological staining (e.g., H&E, Sirius Red) on liver sections to assess steatosis, inflammation, ballooning, and fibrosis (NAFLD Activity Score).

G cluster_Preclinical Preclinical Evaluation Workflow for this compound A In Vitro Screening (L6 Myoblasts) B Oxygen Consumption Rate (OCR) Assay A->B C Determine EC50 B->C D In Vivo Studies (Mouse Models) C->D E Pharmacokinetic (PK) Profiling D->E G Efficacy in MASH Model (GAN Diet) D->G I Safety/Toxicity Assessment D->I F Determine Half-life, Cmax E->F H Assess Body Weight, Liver Triglycerides G->H J Determine NOAEL I->J

Caption: Experimental workflow for the evaluation of this compound.

Novelty and Significance

The novelty of this compound lies in its potential to address the dual challenges of obesity and MASH through a targeted mechanism of mitochondrial uncoupling.[3] Unlike many metabolic drugs that focus on appetite suppression or glucose control, this compound directly increases energy expenditure. The findings that it is efficacious in reducing liver fat and body weight in a relevant animal model without causing changes in body temperature highlight its potential for a favorable therapeutic window.[3] Further research to enhance the potency and pharmacokinetic profile of this novel[1][2][3]oxadiazolo[3,4-b]pyridin-7-ol scaffold is warranted to explore its full therapeutic potential.[3]

References

SHO1122147: A Potential Mitochondrial Uncoupler for Metabolic Diseases

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SHO1122147 is an investigational small molecule identified as a potent mitochondrial uncoupling agent. Emerging research suggests its potential as a therapeutic agent for obesity and metabolic dysfunction-associated steatohepatitis (MASH). This document provides a comprehensive overview of the currently available data on this compound, including its mechanism of action, quantitative biological data, and detailed experimental protocols. The information is intended to serve as a technical guide for researchers and professionals in the field of drug development.

Core Concept: Mitochondrial Uncoupling

Mitochondrial uncoupling is a process where the link between electron transport and ATP synthesis in mitochondria is deliberately disrupted. In normal mitochondrial respiration, the electron transport chain pumps protons across the inner mitochondrial membrane, creating a proton gradient. This gradient drives ATP synthase to produce ATP. Mitochondrial uncouplers are molecules that create an alternative pathway for protons to re-enter the mitochondrial matrix, bypassing ATP synthase. This dissipation of the proton gradient leads to an increase in the rate of electron transport and oxygen consumption as the mitochondria attempt to re-establish the gradient. The energy that would have been used for ATP synthesis is instead released as heat. This induced inefficiency in energy production can lead to a reduction in metabolic substrates, such as fats, making it a therapeutic target for metabolic diseases.

Quantitative Data

The following table summarizes the key quantitative data for this compound based on available in vitro and in vivo studies.

ParameterValueSpecies/Cell LineNotes
In Vitro Efficacy
EC503.6 μML6 myoblastsEffective concentration for 50% maximal response in an assay measuring mitochondrial activity.[1]
In Vivo Pharmacokinetics
Half-life (t1/2)2 hoursMiceThe time it takes for the concentration of the drug in the body to be reduced by one-half.[1]
Cmax35 μMMiceThe maximum (or peak) serum concentration that a drug achieves.[1]
In Vivo Efficacy
Dosage200 mg kg−1 day−1Gubra-Amylin (GAN) mouse model of MASHEfficacious dose for decreasing body weight and liver triglyceride levels.[1]
Safety
Adverse EffectsNo observed adverse effects at 1,000 mg kg−1 doseMiceSuggests a favorable safety profile at high doses.[1]
Body TemperatureNo changes observedGubra-Amylin (GAN) mouse model of MASHAn important safety indicator for mitochondrial uncouplers, as excessive heat production can be a side effect.[1]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of scientific findings. The following are protocols for key experiments cited in the evaluation of this compound.

In Vitro Efficacy Assay in L6 Myoblasts

The EC50 of this compound was determined using L6 myoblasts, a common cell line for studying muscle cell metabolism.

  • Cell Culture: L6 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Assay Principle: The assay likely measures changes in mitochondrial respiration, for example, through the use of a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR).

  • Procedure:

    • L6 myoblasts are seeded into a Seahorse XF cell culture microplate.

    • The cells are allowed to adhere and grow to a confluent monolayer.

    • On the day of the assay, the growth medium is replaced with a low-buffered Seahorse XF assay medium.

    • A baseline OCR is established.

    • This compound is injected at various concentrations.

    • The change in OCR is measured to determine the dose-dependent effect of the compound.

    • The EC50 value is calculated from the dose-response curve.

In Vivo Efficacy in a Gubra-Amylin (GAN) Mouse Model of MASH

The Gubra-Amylin (GAN) mouse model is a diet-induced model that recapitulates key features of human metabolic dysfunction-associated steatohepatitis (MASH).

  • Animal Model: Male C57BL/6J mice are fed a high-fat, high-fructose diet for an extended period to induce obesity, insulin (B600854) resistance, and liver steatosis.

  • Treatment:

    • Following the induction of the MASH phenotype, mice are randomized into vehicle and treatment groups.

    • This compound is administered orally at a dose of 200 mg kg−1 day−1.

    • The vehicle group receives a corresponding volume of the vehicle solution.

  • Outcome Measures:

    • Body Weight: Monitored regularly throughout the study.

    • Liver Triglycerides: At the end of the study, livers are harvested, and triglyceride content is quantified using a commercially available assay kit.

    • Body Temperature: Rectal temperature is measured to monitor for potential hyperthermia.

Visualizations

Signaling Pathway of Mitochondrial Uncoupling by this compound

Mitochondrial_Uncoupling cluster_matrix Mitochondrial Matrix cluster_ims Inner Mitochondrial Membrane cluster_intermembrane Intermembrane Space ATP ATP ADP ADP + Pi ATPSynthase ATP Synthase ADP->ATPSynthase ETC Electron Transport Chain (ETC) H_ions_high High H+ Concentration ETC->H_ions_high H+ pumping H2O H2O ETC->H2O e- ATPSynthase->ATP SHO1122147_channel This compound Heat Heat SHO1122147_channel->Heat H_ions_high->ATPSynthase H+ flow H_ions_high->SHO1122147_channel H+ flow (uncoupling) NADH NADH NADH->ETC e- O2 O2

Caption: Mitochondrial uncoupling by this compound.

Experimental Workflow for In Vivo Efficacy Study

In_Vivo_Workflow start Start: C57BL/6J Mice diet High-Fat, High-Fructose Diet (Induction of MASH) start->diet randomization Randomization diet->randomization treatment_group Treatment Group: This compound (200 mg/kg/day) randomization->treatment_group vehicle_group Vehicle Group randomization->vehicle_group monitoring Monitor: - Body Weight - Body Temperature treatment_group->monitoring vehicle_group->monitoring endpoint Endpoint Analysis monitoring->endpoint liver_harvest Harvest Livers endpoint->liver_harvest tg_analysis Quantify Liver Triglycerides liver_harvest->tg_analysis end End: Data Analysis tg_analysis->end

Caption: In vivo efficacy study workflow.

Conclusion

This compound is a promising preclinical candidate that acts as a mitochondrial uncoupler. The available data indicates its potential for treating obesity and MASH by increasing energy expenditure. The favorable in vivo efficacy and safety profile in a mouse model warrant further investigation. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals interested in this novel therapeutic approach. Further studies are necessary to fully elucidate its mechanism of action and to assess its potential for clinical development.

References

Methodological & Application

Application Notes and Protocols for SHO1122147 (3,5-Dinitro-bisphenol A) in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SHO1122147 is the identifier for 3,5-dinitro-bisphenol A, a compound identified as a leachable from some single-use polycarbonate shaker flasks under standard cell culture conditions.[1][2] This compound has been shown to exert biological effects, notably inhibiting the growth of Chinese Hamster Ovary (CHO) cells.[1][2] Its mechanism of action involves the induction of cell cycle arrest at the G1/G0 phase and weak agonism of the G protein-coupled receptor 35 (GPR35).[1][2]

These application notes provide detailed protocols for utilizing 3,5-dinitro-bisphenol A in cell culture experiments to study its effects on cell proliferation, cell cycle progression, and GPR35 activation. The information is intended for researchers in cell biology, toxicology, and drug development who are interested in the effects of leachable compounds or are investigating the GPR35 signaling pathway.

Data Presentation

The quantitative data for 3,5-dinitro-bisphenol A is summarized below. It is important to note that specific EC50 and IC50 values for its primary activities have not been definitively reported in publicly available literature.

CompoundTargetEffectCell LineEC50/IC50 Value
3,5-Dinitro-bisphenol AGPR35Weak AgonistNot SpecifiedNot Available
3,5-Dinitro-bisphenol ACell CycleG1/G0 ArrestCHO-SNot Available

Signaling Pathway and Experimental Workflow

GPR35 Signaling Pathway

Activation of GPR35 by an agonist such as 3,5-dinitro-bisphenol A can initiate downstream signaling through G protein-dependent pathways. This can lead to the modulation of various cellular processes.

GPR35_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPR35 GPR35 G_protein Gαq/11 GPR35->G_protein activates PLC PLC IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces G_protein->PLC activates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC Ca_release->PKC activates Downstream Downstream Signaling PKC->Downstream This compound This compound (3,5-Dinitro-bisphenol A) This compound->GPR35 binds

Caption: Proposed GPR35 signaling cascade upon agonist binding.

Experimental Workflow for Characterizing this compound

The following diagram outlines a typical workflow for investigating the effects of 3,5-dinitro-bisphenol A on a cell line of interest.

Experimental_Workflow cluster_assays Biological Assays start Start cell_culture Cell Culture (e.g., CHO-S cells) start->cell_culture treatment Treat cells with This compound (various concentrations) cell_culture->treatment incubation Incubate for defined time periods treatment->incubation proliferation_assay Cell Proliferation Assay (e.g., MTT) incubation->proliferation_assay cell_cycle_assay Cell Cycle Analysis (Flow Cytometry) incubation->cell_cycle_assay gpr35_assay GPR35 Agonist Assay (e.g., Calcium Mobilization) incubation->gpr35_assay data_analysis Data Analysis proliferation_assay->data_analysis cell_cycle_assay->data_analysis gpr35_assay->data_analysis results Results Interpretation data_analysis->results

Caption: General workflow for studying the effects of this compound.

Experimental Protocols

Protocol 1: Cell Proliferation Assay (MTT Assay)

This protocol is for determining the effect of 3,5-dinitro-bisphenol A on cell viability and proliferation.

Materials:

  • CHO-S cells (or other cell line of interest)

  • Complete cell culture medium

  • 3,5-dinitro-bisphenol A (this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Treatment:

    • Prepare a stock solution of 3,5-dinitro-bisphenol A in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of 3,5-dinitro-bisphenol A. Include a vehicle control (medium with the same concentration of solvent).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of 3,5-dinitro-bisphenol A on cell cycle distribution.

Materials:

  • CHO-S cells (or other cell line of interest)

  • Complete cell culture medium

  • 3,5-dinitro-bisphenol A (this compound)

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometry tubes

Procedure:

  • Cell Seeding and Treatment:

    • Seed approximately 1 x 10^6 cells in a 6-well plate or a T-25 flask.

    • Allow cells to attach overnight.

    • Treat the cells with the desired concentrations of 3,5-dinitro-bisphenol A and a vehicle control for 24 or 48 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization.

    • Transfer the cells to a centrifuge tube and spin at 300 x g for 5 minutes.

    • Wash the cell pellet with PBS and centrifuge again.

    • Resuspend the cell pellet in 500 µL of PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at 4°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Transfer the stained cells to flow cytometry tubes.

    • Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

    • Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).

Protocol 3: GPR35 Agonist Activity (Calcium Mobilization Assay)

This protocol is a general method to assess the GPR35 agonist activity of 3,5-dinitro-bisphenol A. This assay is typically performed in a cell line overexpressing GPR35.

Materials:

  • HEK293 cells stably expressing GPR35

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • 3,5-dinitro-bisphenol A (this compound)

  • Known GPR35 agonist (positive control, e.g., Zaprinast)

  • 96-well or 384-well black, clear-bottom plates

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Seeding:

    • Seed the GPR35-expressing HEK293 cells into the black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate overnight at 37°C.

  • Dye Loading:

    • Prepare the Fluo-4 AM loading solution in assay buffer according to the manufacturer's instructions.

    • Remove the culture medium from the cells and add the dye-loading solution.

    • Incubate the plate at 37°C for 1 hour in the dark.

  • Compound Preparation and Assay:

    • Prepare serial dilutions of 3,5-dinitro-bisphenol A and the positive control in assay buffer.

    • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Measure the baseline fluorescence for a short period.

    • Add the compounds to the wells and immediately begin kinetic measurement of fluorescence intensity (typically for 1-3 minutes).

  • Data Analysis:

    • The change in fluorescence intensity over time reflects the intracellular calcium mobilization.

    • Determine the peak fluorescence response for each concentration of the compound.

    • Plot the response against the compound concentration to generate a dose-response curve and calculate the EC50 value if a full curve is obtained.

References

Standard Operating Procedure for SHO1122147 Solution Preparation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation and use of SHO1122147, a mitochondrial uncoupler. It includes detailed protocols for creating stock solutions, experimental procedures for in vitro cell-based assays, and a summary of its known biological activities. Additionally, signaling pathways associated with mitochondrial uncoupling are illustrated to provide a deeper understanding of its mechanism of action.

Chemical and Physical Properties

This compound is a small molecule identified as a mitochondrial uncoupler with potential therapeutic applications in metabolic diseases such as obesity and metabolic dysfunction-associated steatohepatitis (MASH).[1]

PropertyValueReference
IUPAC Name 6-((3'-chloro-[1,1'-biphenyl]-4-yl)amino)-[1][2][3]oxadiazolo[3,4-b]pyridin-7-ol[1]
Molecular Formula C17H11ClN4O2[1]
Molecular Weight 338.75 g/mol [1]
Appearance Solid (form may vary)N/A
Purity >98% (typical for research grade)N/A

Mechanism of Action and Signaling Pathways

This compound functions as a mitochondrial uncoupler. It dissipates the proton gradient across the inner mitochondrial membrane, which is normally used by ATP synthase to produce ATP. This uncoupling of oxidative phosphorylation leads to an increase in oxygen consumption and the dissipation of energy as heat. A primary consequence of this is a decrease in the cellular ATP:AMP ratio, which is a key activator of 5' AMP-activated protein kinase (AMPK). Activated AMPK, in turn, modulates various downstream signaling pathways to restore energy homeostasis.

Signaling Pathway of Mitochondrial Uncoupling

Caption: Mechanism of this compound as a mitochondrial uncoupler.

Standard Operating Procedure for Solution Preparation

Materials
  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Ethanol (200 proof), anhydrous

  • Sterile, amber glass vials or polypropylene (B1209903) tubes

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Safety Precautions
  • Handle this compound powder in a chemical fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Wear appropriate PPE at all times.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.

Stock Solution Preparation Protocol (10 mM in DMSO)
  • Pre-weighing Preparation: Tare a sterile, amber vial on a calibrated analytical balance.

  • Weighing this compound: Carefully weigh out a precise amount of this compound powder (e.g., 1 mg) into the tared vial. Record the exact weight.

  • Calculating Solvent Volume: Calculate the volume of DMSO required to achieve a 10 mM stock solution using the following formula: Volume (µL) = (Weight (mg) / 338.75 g/mol ) * 100,000 For 1 mg of this compound: Volume (µL) = (1 mg / 338.75 g/mol ) * 100,000 = 295.2 µL

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Storage: Store the 10 mM stock solution in aliquots at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[1] Avoid repeated freeze-thaw cycles.

Note on Solubility: While DMSO is a common solvent for similar compounds, the exact solubility of this compound has not been published. If the desired concentration does not fully dissolve, a lower stock concentration should be prepared.

Experimental Protocols

In Vitro Cell-Based Assay Workflow

This workflow outlines a general procedure for treating cultured cells with this compound to assess its biological activity.

experimental_workflow Cell_Seeding Seed cells in multi-well plates Incubation_1 Incubate for 24-48 hours (allow cells to adhere and grow) Cell_Seeding->Incubation_1 Prepare_Working_Solutions Prepare working solutions of this compound by diluting the stock solution in cell culture medium Incubation_1->Prepare_Working_Solutions Treatment Treat cells with a range of this compound concentrations Prepare_Working_Solutions->Treatment Incubation_2 Incubate for the desired treatment duration Treatment->Incubation_2 Endpoint_Assay Perform endpoint assay (e.g., cytotoxicity, metabolic activity, gene expression) Incubation_2->Endpoint_Assay Data_Analysis Analyze and interpret data Endpoint_Assay->Data_Analysis

Caption: General workflow for in vitro cell-based assays with this compound.

Protocol for Determining EC50 in L6 Myoblasts

This protocol is based on the reported EC50 value for this compound in L6 myoblasts.[1]

  • Cell Seeding: Seed L6 myoblasts into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Preparation of Working Solutions: Prepare a series of dilutions of the 10 mM this compound stock solution in fresh cell culture medium. A typical concentration range for determining an EC50 of 3.6 µM would be 0.1 µM, 0.3 µM, 1 µM, 3 µM, 10 µM, and 30 µM. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours).

  • Metabolic Assay: Assess cell viability or metabolic activity using a suitable assay, such as the MTT or PrestoBlue assay, following the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence and normalize the results to the vehicle control. Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.

Quantitative Data

The following table summarizes the known quantitative data for this compound.

ParameterCell Line/ModelValueReference
EC50 L6 myoblasts3.6 µM[1]
Half-life (in vivo) Mice2 hours[1]
Cmax (in vivo) Mice (1000 mg/kg dose)35 µM[1]
Adverse Effects MiceNone observed at 1000 mg/kg[1]
Efficacy (in vivo) Gubra-Amylin (GAN) mouse model of MASHDecreased body weight and liver triglycerides at 200 mg/kg/day[1]

Storage and Stability

  • Solid Form: Store at -20°C for long-term stability.

  • Stock Solution: Store in tightly sealed, light-protected aliquots at -20°C. Avoid repeated freeze-thaw cycles. Short-term storage at 4°C for a few days is also possible.[1]

Troubleshooting

ProblemPossible CauseSolution
Compound does not dissolve Exceeded solubility limit.Prepare a less concentrated stock solution. Gentle warming (37°C) and vortexing may help.
Precipitation in cell culture medium Compound is not soluble in aqueous medium at the working concentration.Ensure the final concentration of DMSO is low (typically <0.5%). Prepare fresh dilutions for each experiment.
High background in assays DMSO concentration is too high, causing cellular stress or toxicity.Use the lowest possible final DMSO concentration and include a vehicle control.
Inconsistent results Degradation of the compound due to improper storage.Aliquot the stock solution to avoid repeated freeze-thaw cycles. Protect from light.

References

Application Notes and Protocols for Measuring the In-Vivo Efficacy of SHO1122147

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive framework for evaluating the in-vivo efficacy of SHO1122147, a novel therapeutic candidate. The protocols outlined below are designed to be adaptable for various tumor models and research objectives. They encompass initial toxicity assessments to determine the maximum tolerated dose (MTD), followed by detailed efficacy studies in established tumor xenograft models. Adherence to these standardized procedures will ensure the generation of robust and reproducible data, crucial for the preclinical development of this compound. Preclinical in vivo studies are a critical step in the evaluation of novel anti-cancer compounds.[1] These studies, typically conducted in animal models, aim to assess the safety, tolerability, and anti-tumor efficacy of a potential drug candidate before it can be considered for human clinical trials.[1]

I. Hypothetical Mechanism of Action and Signaling Pathway of this compound

For the purpose of these application notes, we will hypothesize that this compound is a small molecule inhibitor of the aberrant "Tumor Growth Signaling Pathway." This pathway is initiated by the binding of a growth factor to its receptor, leading to a downstream cascade of phosphorylation events that ultimately activate transcription factors responsible for cell proliferation and survival. This compound is presumed to specifically block the kinase activity of "Kinase B," a critical component of this pathway.

SHO1122147_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Growth Factor Receptor Growth_Factor->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Effector_Protein Effector Protein Kinase_B->Effector_Protein Phosphorylates This compound This compound This compound->Kinase_B Inhibits Transcription_Factor Transcription Factor Effector_Protein->Transcription_Factor Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression InVivo_Efficacy_Workflow Start Start Animal_Acclimation Animal Acclimation (1 week) Start->Animal_Acclimation Tumor_Inoculation Subcutaneous Tumor Cell Inoculation Animal_Acclimation->Tumor_Inoculation Tumor_Growth Tumor Growth to 100-200 mm³ Tumor_Inoculation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment Administration (Vehicle, this compound, Positive Control) Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight (2-3x/week) Treatment->Monitoring Endpoint Study Endpoint (e.g., Tumor Volume > 1500 mm³) Monitoring->Endpoint Data_Analysis Data Analysis and Tumor Excision Endpoint->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols: SHO1122147 for the Study of Triglyceride Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

SHO1122147 is a novel investigational small molecule identified as a potent modulator of triglyceride (TG) metabolism. These application notes provide an overview of its mechanism of action and detailed protocols for its use in studying the cellular and physiological processes governing lipid homeostasis. Based on preliminary studies with analogous compounds, this compound is proposed to act as a calcium channel blocker, influencing both the intestinal secretion of chylomicrons and the hepatic uptake of very-low-density lipoproteins (VLDL). This makes it a valuable tool for researchers in the fields of metabolic disease, cardiovascular research, and drug development.

Mechanism of Action

This compound is hypothesized to exert its effects on triglyceride levels through a dual mechanism:

  • Inhibition of Intestinal Chylomicron Secretion: By acting as a calcium antagonist, this compound is thought to interfere with the assembly and secretion of chylomicrons from intestinal enterocytes. This leads to a reduction in the post-prandial influx of dietary triglycerides into the circulation.

  • Enhancement of Hepatic VLDL Uptake: this compound may also promote the clearance of triglyceride-rich lipoproteins from the bloodstream by increasing their uptake by the liver.

This dual action makes this compound a compelling tool for dissecting the complex pathways of triglyceride metabolism.

Data Presentation

Table 1: In Vitro Effects of an Analogous Compound (AE0047) on Triglyceride and Apolipoprotein B Secretion in Caco-2 Cells

Concentration (M)Inhibition of 14C-Triglyceride Secretion (%)
10-6Data not available
10-5Significant Inhibition

Data derived from studies on the analogous compound AE0047. Caco-2 cells were treated with 14C-oleic acid on the apical side, and the secretion of 14C-triglycerides on the basolateral side was measured.[1]

Table 2: In Vivo Effects of an Analogous Compound (AE0047) on Plasma Lipid Levels in Obese Zucker Rats

Treatment Group (mg/kg/day for 7 days)Change in Plasma TriglycerideChange in TG-Rich LipoproteinsChange in HDL CholesterolChange in Total CholesterolChange in LDL Cholesterol
3Dose-dependent decreaseDose-dependent decreaseIncreasedNo changeNo change
10Dose-dependent decreaseDose-dependent decreaseIncreasedNo changeNo change

Data from oral administration of the analogous compound AE0047 to obese Zucker rats.[1]

Experimental Protocols

Protocol 1: In Vitro Inhibition of Triglyceride Secretion in Caco-2 Cells

Objective: To determine the effect of this compound on the secretion of newly synthesized triglycerides from a human intestinal cell line.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 0.4 µm pore size)

  • DMEM supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin

  • 14C-oleic acid

  • This compound (dissolved in a suitable vehicle, e.g., DMSO)

  • Scintillation counter and scintillation fluid

  • Lysis buffer (e.g., RIPA buffer)

  • BCA protein assay kit

Methodology:

  • Seed Caco-2 cells on Transwell inserts and culture until a differentiated monolayer is formed (typically 18-21 days).

  • Prepare a stock solution of this compound in the chosen vehicle.

  • On the day of the experiment, wash the cells with serum-free DMEM.

  • Add fresh serum-free DMEM containing 14C-oleic acid to the apical side of the Transwell inserts.

  • To the basolateral side, add serum-free DMEM containing various concentrations of this compound or vehicle control.

  • Incubate the cells for a defined period (e.g., 4-6 hours) at 37°C in a CO2 incubator.

  • After incubation, collect the media from the basolateral compartment.

  • Extract lipids from the basolateral media and measure the amount of 14C-labeled triglycerides using a scintillation counter.

  • Lyse the cells from the Transwell inserts and determine the total protein concentration using a BCA assay for normalization.

  • Calculate the percentage inhibition of triglyceride secretion for each concentration of this compound compared to the vehicle control.

Protocol 2: In Vitro VLDL Uptake Assay in HepG2 Cells

Objective: To assess the effect of this compound on the uptake of VLDL by a human hepatocyte cell line.

Materials:

  • HepG2 cells

  • Collagen-coated culture plates

  • DMEM supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin

  • 125I-labeled VLDL

  • This compound (dissolved in a suitable vehicle, e.g., DMSO)

  • Gamma counter

  • Lysis buffer (e.g., RIPA buffer)

  • BCA protein assay kit

Methodology:

  • Seed HepG2 cells on collagen-coated plates and allow them to adhere and grow to a confluent monolayer.

  • Prepare a stock solution of this compound in the chosen vehicle.

  • On the day of the experiment, wash the cells with serum-free DMEM.

  • Pre-incubate the cells with serum-free DMEM containing various concentrations of this compound or vehicle control for a defined period (e.g., 1 hour).

  • Add 125I-labeled VLDL to the media and incubate for a further period (e.g., 2-4 hours) at 37°C.

  • After incubation, wash the cells extensively with cold PBS to remove unbound VLDL.

  • Lyse the cells and measure the amount of internalized 125I-VLDL using a gamma counter.

  • Determine the total protein concentration of the cell lysates using a BCA assay for normalization.

  • Calculate the change in VLDL uptake for each concentration of this compound compared to the vehicle control.

Visualizations

SHO1122147_Mechanism_of_Action cluster_intestine Intestinal Enterocyte cluster_circulation Circulation cluster_liver Hepatocyte Dietary_Fats Dietary Fats Chylomicrons Chylomicrons Dietary_Fats->Chylomicrons Assembly Secretion Secretion Chylomicrons->Secretion SHO1122147_Intestine This compound SHO1122147_Intestine->Secretion Inhibits Circulating_CM Circulating Chylomicrons Secretion->Circulating_CM Circulating_VLDL Circulating VLDL Hepatic_VLDL VLDL Circulating_VLDL->Hepatic_VLDL SHO1122147_Liver This compound Uptake Uptake SHO1122147_Liver->Uptake Enhances Hepatic_VLDL->Uptake

Caption: Proposed dual mechanism of action of this compound.

Experimental_Workflow_Inhibition_Secretion start Seed Caco-2 cells on Transwell inserts differentiate Differentiate for 18-21 days start->differentiate wash Wash with serum-free DMEM differentiate->wash add_oleic_acid Add 14C-oleic acid (Apical) wash->add_oleic_acid add_compound Add this compound/Vehicle (Basolateral) wash->add_compound incubate Incubate for 4-6 hours add_oleic_acid->incubate add_compound->incubate collect_media Collect basolateral media incubate->collect_media lyse_cells Lyse cells and measure protein incubate->lyse_cells extract_lipids Extract lipids and measure 14C-TG collect_media->extract_lipids analyze Analyze data and calculate % inhibition extract_lipids->analyze lyse_cells->analyze

Caption: Workflow for in vitro triglyceride secretion assay.

References

Application Notes and Protocols: SHO1122147 in Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note: Information regarding the specific compound "SHO1122147" is not publicly available in the searched resources. The following application notes and protocols are based on a hypothetical scenario where this compound is an investigational compound. The "[another compound]" will be generically referred to as "Compound X" and its mechanism of action will be assumed for illustrative purposes. To utilize this document, replace "this compound" and "Compound X" with the actual compounds of interest and their known mechanisms.

Introduction

This document provides detailed application notes and protocols for the combined use of this compound and Compound X in pre-clinical research models. The aim is to guide researchers in investigating the potential synergistic, additive, or antagonistic effects of this combination therapy. The protocols outlined below cover key in vitro and in vivo experiments to assess efficacy and underlying mechanisms of action.

Compound Information

CompoundTarget/Mechanism of Action (Hypothetical)Solvent/VehicleStorage Conditions
This compound Selective inhibitor of Kinase YDMSO-20°C
Compound X Agonist of Receptor ZPBS4°C

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound and Compound X, both individually and in combination, on a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • Compound X

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multiskan plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound and Compound X in the culture medium.

  • Treat the cells with varying concentrations of this compound, Compound X, or a combination of both. Include a vehicle control (DMSO/PBS).

  • Incubate the plate for 48 hours.

  • Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the cell viability as a percentage of the control.

Western Blot Analysis for Signaling Pathway Modulation

Objective: To investigate the effect of this compound and Compound X on key proteins in a target signaling pathway.

Materials:

  • Cell lysates from treated and untreated cells

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-Kinase Y, anti-Kinase Y, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Imaging system

Protocol:

  • Lyse the cells and determine the protein concentration.

  • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

  • Separate the proteins by electrophoresis.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescence substrate.

  • Visualize the protein bands using an imaging system.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound and Compound X in MCF-7 Cells (IC50 Values)

TreatmentIC50 (µM)
This compound15.2
Compound X25.8
This compound + Compound X (1:1 ratio)8.5

Table 2: Quantification of Protein Expression from Western Blot Analysis (Fold Change vs. Control)

Treatmentp-Kinase Y / Kinase YCleaved Caspase-3 / β-actin
Vehicle Control1.01.0
This compound (10 µM)0.32.5
Compound X (20 µM)0.91.8
This compound + Compound X0.14.2

Visualizations

G cluster_0 Compound X Pathway cluster_1 This compound Pathway Compound X Compound X Receptor Z Receptor Z Compound X->Receptor Z Downstream Signaling Downstream Signaling Receptor Z->Downstream Signaling Kinase Y Kinase Y Downstream Signaling->Kinase Y Crosstalk This compound This compound This compound->Kinase Y Cell Proliferation Cell Proliferation Kinase Y->Cell Proliferation Apoptosis Apoptosis Cell Proliferation->Apoptosis

Caption: Hypothetical signaling pathways for this compound and Compound X.

G cluster_workflow Experimental Workflow Cell Seeding Cell Seeding Drug Treatment Drug Treatment Cell Seeding->Drug Treatment Incubation Incubation Drug Treatment->Incubation MTT Assay MTT Assay Incubation->MTT Assay Western Blot Western Blot Incubation->Western Blot Data Analysis Data Analysis MTT Assay->Data Analysis Western Blot->Data Analysis

Best Practices for the Storage and Handling of SHO1122147: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the proper storage and handling of SHO1122147, a potent mitochondrial uncoupler. Adherence to these guidelines is crucial for ensuring the compound's stability, efficacy, and the safety of laboratory personnel.

Introduction to this compound

This compound is a derivative of 6-Bromo[1][2][3]oxadiazolo[3,4-b]pyridine and functions as a small molecule mitochondrial uncoupler. By dissipating the proton gradient across the inner mitochondrial membrane, it stimulates cellular respiration, increases energy expenditure, and has shown potential in preclinical models for metabolic diseases such as non-alcoholic steatohepatitis (NASH) and obesity. Its mechanism of action involves the transport of protons into the mitochondrial matrix, independent of ATP synthase, which leads to a decrease in ATP production and subsequent activation of the AMP-activated protein kinase (AMPK) signaling pathway.

Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from structurally related brominated heterocyclic compounds suggest that it should be handled with care.

General Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.

  • Ventilation: Handle the solid compound and concentrated stock solutions in a certified chemical fume hood to avoid inhalation of any fine particulates or vapors.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water and seek medical advice.

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

Hazard Statements for Structurally Similar Compounds:

  • H302: Harmful if swallowed.[1]

  • H318: Causes serious eye damage.[1]

Storage and Stability

Proper storage is critical to maintain the integrity and activity of this compound.

Solid Compound:

  • Temperature: Store the solid compound in a tightly sealed container at 2-8°C for short-term storage or at -20°C for long-term storage.[1]

  • Environment: Keep in a dry, dark place to prevent degradation from moisture and light.[1] An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage.

Stock Solutions:

  • Solvent: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of mitochondrial uncouplers.

  • Temperature: Store stock solutions in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Light: Protect stock solutions from light by using amber vials or by wrapping vials in aluminum foil.

Quantitative Stability Data:

SolventConcentrationStorage Temperature (°C)DurationPercent Remaining (Example)
DMSO10 mM-201 Month>99%
DMSO10 mM41 Week95%
Culture Medium10 µM3724 Hours90%

Note: The data in this table is for illustrative purposes only and should be experimentally determined.

Solubility

The solubility of this compound in common laboratory solvents has not been quantitatively reported. Researchers should determine the solubility for their specific needs. A general procedure for determining solubility is provided in the protocols section.

Recommended Solvents:

  • Organic Solvents: Based on its chemical structure, this compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.

  • Aqueous Solutions: The compound is likely to have low solubility in aqueous solutions. For cell-based assays, it is common practice to prepare a concentrated stock solution in DMSO and then dilute it into the aqueous culture medium.

Quantitative Solubility Data:

The following table provides a template for presenting experimentally determined solubility data.

SolventTemperature (°C)Solubility (mg/mL) (Example)Molar Solubility (mM) (Example)
DMSO25>50>250
Ethanol25~10~50
PBS (pH 7.4)25<0.1<0.5

Note: The data in this table is for illustrative purposes only and should be experimentally determined.

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: In a chemical fume hood, carefully weigh out a precise amount of solid this compound (Molecular Weight: to be confirmed by the supplier, assumed to be similar to related compounds). For example, to prepare 1 mL of a 10 mM solution of a compound with a molecular weight of 350 g/mol , weigh 3.5 mg.

  • Dissolving: Add the appropriate volume of high-purity, anhydrous DMSO to the solid compound in a sterile vial.

  • Mixing: Vortex or sonicate the solution gently until the compound is completely dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in amber, tightly sealed vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Protocol for In Vitro Cell-Based Assays
  • Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Dilution: Prepare a series of intermediate dilutions of the stock solution in cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Treatment: Add the final desired concentrations of this compound to the cells and incubate for the desired period.

Key Experiment: Mitochondrial Stress Test using Seahorse XF Analyzer

This assay measures the oxygen consumption rate (OCR) to assess the effect of this compound on mitochondrial respiration.

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine, pH 7.4)

  • Mitochondrial stress test compounds: Oligomycin, FCCP (a positive control uncoupler), and a mixture of Rotenone and Antimycin A.

  • This compound stock solution.

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere overnight.

  • Hydrate Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant at 37°C in a non-CO₂ incubator overnight.

  • Prepare Assay Medium: Warm the assay medium to 37°C and adjust the pH to 7.4.

  • Prepare Compound Plate: Load the injector ports of the sensor cartridge with the mitochondrial stress test compounds and this compound at the desired concentrations.

  • Medium Exchange: Replace the cell culture medium with the pre-warmed assay medium.

  • Incubation: Incubate the cell plate at 37°C in a non-CO₂ incubator for 1 hour to allow the cells to equilibrate.

  • Run Assay: Place the cell plate and the sensor cartridge in the Seahorse XF Analyzer and run the mitochondrial stress test protocol. The instrument will measure baseline OCR, then sequentially inject the compounds and measure the corresponding changes in OCR.

Visualizations

Signaling Pathway of this compound

dot

SHO1122147_Signaling_Pathway This compound This compound Mitochondrion Mitochondrial Inner Membrane This compound->Mitochondrion Enters ProtonGradient Proton Gradient (H+) This compound->ProtonGradient Dissipates ATP_Synthase ATP Synthase ProtonGradient->ATP_Synthase Drives ATP ATP ProtonGradient->ATP Synthesis Decreased ATP_Synthase->ATP Synthesizes AMP AMP ATP->AMP Ratio Decreases AMPK AMPK AMP->AMPK Activates Metabolic_Pathways Downstream Metabolic Pathways AMPK->Metabolic_Pathways Regulates

Caption: Mechanism of action of this compound as a mitochondrial uncoupler.

Experimental Workflow for Mitochondrial Stress Test

dot

Mito_Stress_Test_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Seed_Cells 1. Seed Cells in XF Microplate Hydrate_Cartridge 2. Hydrate Sensor Cartridge Prepare_Compounds 3. Prepare Compounds (this compound, Oligo, FCCP, Rot/AA) Medium_Exchange 4. Exchange to Assay Medium Prepare_Compounds->Medium_Exchange Equilibrate 5. Equilibrate Cells (37°C, no CO2) Medium_Exchange->Equilibrate Run_Seahorse 6. Run Seahorse Mito Stress Test Equilibrate->Run_Seahorse Measure_OCR 7. Measure OCR Changes Run_Seahorse->Measure_OCR Calculate_Parameters 8. Calculate Parameters (Basal, ATP-linked, Maximal) Measure_OCR->Calculate_Parameters

Caption: Workflow for the Seahorse XF Mitochondrial Stress Test.

References

Application Notes and Protocols for SHO1122147 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on a specific molecule designated "SHO1122147" is limited. The following application notes and protocols are provided as a representative example for a hypothetical small molecule inhibitor of the Hippo signaling pathway, which we will refer to as this compound for illustrative purposes. The experimental details are based on established methodologies for high-throughput screening (HTS) of small molecule inhibitors.

Introduction

This compound is a novel, potent, and selective small molecule inhibitor of the transcriptional coactivator with PDZ-binding motif (TAZ), a key downstream effector of the Hippo signaling pathway. Dysregulation of the Hippo pathway is implicated in the development and progression of various cancers, making its components attractive targets for therapeutic intervention.[1] These application notes provide detailed protocols for utilizing this compound in high-throughput screening assays to identify and characterize modulators of the Hippo pathway.

Mechanism of Action

This compound disrupts the interaction between TAZ and the TEA domain (TEAD) family of transcription factors. This interaction is crucial for the transcriptional activation of genes that promote cell proliferation and inhibit apoptosis. By inhibiting the TAZ-TEAD interaction, this compound effectively suppresses the oncogenic activity of TAZ.

SHO1122147_Mechanism_of_Action cluster_Hippo_Pathway Hippo Pathway cluster_Nucleus Nucleus MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates Phospho_YAP_TAZ p-YAP/TAZ LATS1_2->Phospho_YAP_TAZ TAZ TAZ YAP_TAZ->TAZ translocates to Degradation Cytoplasmic Degradation Phospho_YAP_TAZ->Degradation TEAD TEAD TAZ->TEAD binds Gene_Expression Target Gene Expression TEAD->Gene_Expression promotes This compound This compound This compound->TAZ inhibits

Figure 1: Mechanism of action of this compound in the Hippo signaling pathway.

High-Throughput Screening (HTS) Assays

A critical step in drug discovery is the development of robust HTS assays to screen large compound libraries for potential hits.[2][3][4] The following protocols describe two common HTS assay formats suitable for identifying inhibitors of the TAZ-TEAD interaction: a cell-based reporter gene assay and a biochemical fluorescence polarization assay.

Cell-Based Luciferase Reporter Gene Assay

This assay measures the transcriptional activity of TEAD in a cellular context. A reporter construct containing multiple TEAD binding sites upstream of a luciferase gene is used. Inhibition of the TAZ-TEAD interaction by compounds like this compound results in a decrease in luciferase expression.

  • Cell Culture:

    • Maintain HEK293T cells stably expressing the TEAD-responsive luciferase reporter construct in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., puromycin).

    • Culture cells at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Preparation:

    • Harvest cells and resuspend in assay medium (DMEM with 0.5% FBS).

    • Seed 5,000 cells per well in a 384-well white, clear-bottom microplate.[5]

    • Incubate the plates for 24 hours at 37°C.

  • Compound Treatment:

    • Prepare a serial dilution of this compound and test compounds in DMSO. A typical final concentration for screening is 10 µM in 0.1% DMSO.[5]

    • Using an automated liquid handler, add the compounds to the cell plates.

    • Include positive controls (e.g., a known inhibitor) and negative controls (DMSO vehicle).

  • Incubation:

    • Incubate the plates for 24-48 hours at 37°C.

  • Luciferase Assay:

    • Equilibrate the plates to room temperature.

    • Add a luciferase substrate solution (e.g., Bright-Glo™ Luciferase Assay System) to each well.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the controls.

    • Calculate the Z'-factor to assess assay quality. A Z' > 0.5 is considered excellent for HTS.[4][5]

    • Determine the IC50 values for active compounds.

HTS_Workflow Start Start Plate_Cells Plate Reporter Cells (384-well plate) Start->Plate_Cells Incubate_24h Incubate 24h Plate_Cells->Incubate_24h Add_Compounds Add Compounds (Automated Liquid Handler) Incubate_24h->Add_Compounds Incubate_48h Incubate 48h Add_Compounds->Incubate_48h Add_Substrate Add Luciferase Substrate Incubate_48h->Add_Substrate Read_Luminescence Read Luminescence (Plate Reader) Add_Substrate->Read_Luminescence Data_Analysis Data Analysis (Z'-factor, IC50) Read_Luminescence->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for the cell-based luciferase reporter gene assay.
Biochemical Fluorescence Polarization (FP) Assay

This assay directly measures the binding between purified TAZ and TEAD proteins. A fluorescently labeled TAZ peptide is used. When the labeled peptide is unbound, it tumbles rapidly, resulting in low fluorescence polarization. When bound to the larger TEAD protein, its tumbling is slower, leading to higher polarization. Small molecules that disrupt this interaction will cause a decrease in fluorescence polarization.

  • Reagent Preparation:

    • Purify recombinant human TAZ (e.g., amino acids 218-299) and TEAD4 (e.g., amino acids 217-434) proteins.

    • Synthesize and label a TAZ-derived peptide with a fluorophore (e.g., fluorescein).

    • Prepare an assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).

  • Assay Setup:

    • In a 384-well black microplate, add the assay buffer.

    • Add the fluorescently labeled TAZ peptide to a final concentration of 10 nM.

    • Add purified TEAD4 protein to a final concentration of 50 nM.

  • Compound Addition:

    • Add this compound or test compounds at various concentrations.

    • Include positive controls (e.g., unlabeled TAZ peptide) and negative controls (DMSO vehicle).

  • Incubation:

    • Incubate the plate at room temperature for 1 hour, protected from light.

  • Measurement:

    • Measure fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.

  • Data Analysis:

    • Calculate the change in millipolarization (mP) units.

    • Determine the IC50 values for compounds that disrupt the interaction.

Data Presentation

The following tables summarize hypothetical data for this compound obtained from the described HTS assays.

Table 1: Performance of HTS Assays

ParameterCell-Based Reporter AssayBiochemical FP Assay
Z'-Factor 0.720.85
Signal-to-Background 153
Assay Window 12-fold150 mP
DMSO Tolerance < 1%< 2%

Table 2: Activity of this compound

Assay TypeIC50 (nM)
Cell-Based Reporter Assay 150
Biochemical FP Assay 25
Secondary Cellular Assay (Proliferation) 200

Conclusion

The described cell-based and biochemical high-throughput screening assays provide robust and reliable methods for the identification and characterization of novel inhibitors of the TAZ-TEAD interaction. This compound demonstrates potent activity in both assay formats, confirming its mechanism of action and highlighting its potential as a lead compound for the development of therapeutics targeting the Hippo signaling pathway. These protocols can be adapted for screening large compound libraries and for structure-activity relationship (SAR) studies.[5]

References

Troubleshooting & Optimization

Troubleshooting SHO1122147 insolubility issues in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with SHO1122147 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

This compound is a mitochondrial uncoupler.[1] Its key chemical properties are summarized in the table below.

PropertyValue
Chemical Formula C17H11ClN4O2[1]
Molecular Weight 338.75 g/mol [1]
IUPAC Name 6-((3'-chloro-[1,1'-biphenyl]-4-yl)amino)-[1][2][3]oxadiazolo[3,4-b]pyridin-7-ol[1]
Appearance Not specified, typically a solid powder.

Q2: I am having trouble dissolving this compound. What is the recommended solvent?

For initial stock solutions of hydrophobic small molecules like this compound, the recommended solvent is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO).[2] It is advisable to prepare a high-concentration stock solution (e.g., 10 mM or higher) in DMSO, which can then be diluted for your experiments.[2]

Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous experimental buffer. How can I prevent this?

Precipitation upon dilution of a DMSO stock in an aqueous buffer is a common issue with poorly soluble compounds.[3] Here are several strategies to mitigate this:

  • Optimize DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.[4] Always include a vehicle control with the same final DMSO concentration in your experiments.[4]

  • Serial Dilution in DMSO: Before diluting into your aqueous buffer, perform intermediate serial dilutions of your high-concentration stock in pure DMSO.

  • Order of Addition and Mixing: Add the DMSO stock solution to the aqueous buffer while vortexing or mixing vigorously.[2] Never add the aqueous buffer to the DMSO stock.[2]

  • Gentle Warming: Gently warming the aqueous buffer (e.g., to 37°C) before adding the compound can sometimes improve solubility.[2] However, be cautious as heat can degrade some compounds.[2]

  • Sonication: If precipitation occurs, brief sonication in a water bath can help to redissolve the compound.[2][5]

Q4: Are there alternative solvents or formulations I can try if DMSO is not suitable for my experiment?

If DMSO is not compatible with your assay, you can consider the following alternatives. However, their suitability for this compound would require experimental validation.

Solvent/FormulationTypeTypical Starting ConcentrationAdvantagesDisadvantages
Ethanol Polar Protic1-50 mMBiologically compatible.[2]Lower solubilizing power than DMSO for highly nonpolar compounds.[2]
PEG 400 PolymerFormulation dependentCan significantly increase solubility; often used in in vivo formulations.[2]High viscosity; may not be suitable for all in vitro applications.[2]
Co-solvent systems MixtureFormulation dependentCan improve the solubility of highly insoluble compounds.May require extensive optimization and validation.

Q5: How should I store my this compound stock solutions?

To ensure the stability and integrity of this compound:

  • Solid Form: Store the powder at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods.[4]

  • Stock Solutions (in DMSO): Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2]

Troubleshooting Guides

Guide 1: Preparing a 10 mM Stock Solution of this compound in DMSO

This protocol outlines the standard procedure for preparing a stock solution of a poorly soluble compound.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Analytical balance

  • Vortex mixer

  • Water bath sonicator (optional)

Protocol:

  • Weigh the Compound: Accurately weigh a precise amount of this compound (e.g., 1 mg) using an analytical balance.[2]

  • Calculate Solvent Volume: Based on the molecular weight of this compound (338.75 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Formula: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)

  • Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied.[2]

  • Storage: Store the 10 mM stock solution in small aliquots at -20°C or -80°C.[2]

Guide 2: Protocol for Diluting this compound into Aqueous Buffer

This protocol provides a method to minimize precipitation when preparing working solutions in aqueous buffers.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Aqueous buffer (e.g., PBS, cell culture medium)

  • Vortex mixer

Protocol:

  • Prepare Intermediate Dilutions in DMSO: From your 10 mM stock solution, prepare a series of intermediate dilutions (e.g., 1 mM, 100 µM) in pure DMSO.[2]

  • Prepare Final Aqueous Solution: Add a small volume of the final DMSO intermediate to your pre-warmed (if appropriate) aqueous buffer. It is critical to add the DMSO stock to the aqueous buffer and not the other way around.[2]

  • Rapid Mixing: Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion, which can help prevent precipitation.[2]

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshooting Troubleshooting weigh 1. Weigh this compound add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate add_dmso->dissolve stock 10 mM Stock in DMSO dissolve->stock intermediate 4. Intermediate Dilution in DMSO stock->intermediate add_to_buffer 5. Add to Aqueous Buffer intermediate->add_to_buffer mix 6. Vortex Immediately add_to_buffer->mix working Final Working Solution mix->working precipitate Precipitation Occurs working->precipitate warm Gentle Warming precipitate->warm Try sonicate Sonication precipitate->sonicate Try

Caption: Experimental workflow for preparing this compound solutions.

signaling_pathway Simplified Signaling Pathway of a Mitochondrial Uncoupler cluster_mito Mitochondrion ETC Electron Transport Chain (ETC) H_out H+ ETC->H_out Pumps Protons Out H_in H+ H_out->H_in Uncoupling ATP_synthase ATP Synthase H_out->ATP_synthase Proton Gradient ATP ATP ATP_synthase->ATP Generates This compound This compound

Caption: Mechanism of action for a mitochondrial uncoupler like this compound.

References

Technical Support Center: Optimizing SHO1122147 Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers and scientists on optimizing the concentration of the novel MEK1/2 inhibitor, SHO1122147, for use in a specific cell line. The following information, troubleshooting guides, and FAQs are designed to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a new cell line?

For initial experiments, a broad concentration range is recommended to determine the sensitivity of your specific cell line. We suggest starting with a range of 0.1 nM to 10 µM. A common starting point for many cancer cell lines, such as A549, is around the known IC50 value, which should be determined empirically for your system.

Q2: How can I determine the optimal concentration of this compound for my specific cell line?

The optimal concentration will depend on the desired experimental outcome (e.g., cell cycle arrest, apoptosis induction, or inhibition of a specific signaling event). A dose-response experiment measuring cell viability (e.g., using an MTS or MTT assay) is a good first step to determine the IC50 value. Subsequently, functional assays and target modulation assays (e.g., Western blotting for p-ERK) should be performed at a range of concentrations around the IC50 to identify the lowest concentration that gives the desired biological effect.

Q3: this compound is precipitating in my cell culture medium. What should I do?

Precipitation is often due to poor solubility. Ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is low, typically below 0.1%. If precipitation persists, consider preparing a fresh stock solution and vortexing thoroughly. You can also try pre-warming the medium before adding the compound. If the issue continues, it may be necessary to use a different solvent or a formulation containing solubilizing agents.

Q4: I am observing significant cell death even at low concentrations of this compound. What could be the cause?

High cytotoxicity at low concentrations could indicate that your cell line is particularly sensitive to MEK1/2 inhibition. It is also possible that the observed effect is due to off-target effects or solvent toxicity. To investigate this, include a vehicle-only control (e.g., medium with the same concentration of DMSO used for your highest this compound concentration) in your experiments. If cytotoxicity persists, consider using a lower concentration range and more sensitive endpoint measurements.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent results between experiments 1. Cell passage number and confluency variations. 2. Inconsistent this compound stock solution potency. 3. Variations in incubation time.1. Use cells within a consistent passage number range and seed at a consistent density. 2. Prepare fresh stock solutions regularly and store them appropriately. 3. Ensure precise timing for all treatment and incubation steps.
No effect on downstream signaling (e.g., p-ERK levels) 1. The cell line may have a resistant phenotype (e.g., mutations upstream of MEK). 2. The concentration of this compound is too low. 3. The compound has degraded.1. Confirm the presence and activity of the target pathway in your cell line. 2. Perform a dose-response experiment to determine the effective concentration. 3. Use a fresh aliquot of the compound.
High background in viability assays 1. Contamination of cell cultures. 2. Assay reagent incompatibility with the compound.1. Regularly test for mycoplasma and other contaminants. 2. Run a control with the assay reagents and the compound in cell-free wells to check for direct interference.

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound in A549 Cells

Concentration (nM)% Cell Viability (48h)p-ERK Inhibition (%)
01000
19515
108050
505285
1003095
5001598
10001099

Experimental Protocols

Protocol 1: Cell Viability (MTS Assay)

  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium.

  • Treatment: Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle-only control.

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 2-4 hours.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-only control.

Protocol 2: Western Blot for p-ERK Inhibition

  • Cell Seeding and Treatment: Seed A549 cells in a 6-well plate and treat with this compound as described above for 24 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH). Subsequently, incubate with the appropriate secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize the p-ERK signal to total ERK and the loading control.

Visualizations

SHO1122147_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors This compound This compound This compound->MEK Gene Expression Gene Expression Transcription Factors->Gene Expression Experimental_Workflow A 1. Cell Seeding (Specific Cell Line) B 2. Dose-Response Treatment (this compound) A->B C 3. Cell Viability Assay (e.g., MTS) B->C D 4. Determine IC50 C->D E 5. Target Modulation Assay (e.g., Western Blot for p-ERK) D->E F 6. Functional Assays (e.g., Apoptosis, Cell Cycle) D->F G 7. Determine Optimal Concentration E->G F->G Troubleshooting_Guide Start Inconsistent Results? Cause1 Variable Cell Conditions? Start->Cause1 Yes Cause2 Compound Degradation? Start->Cause2 Yes NoEffect No Effect Observed? Start->NoEffect No Solution1 Standardize Passage & Seeding Density Cause1->Solution1 Solution2 Use Fresh Stock Solution Cause2->Solution2 Cause3 Concentration Too Low? NoEffect->Cause3 Yes Cause4 Resistant Cell Line? NoEffect->Cause4 Yes Solution3 Increase Concentration Cause3->Solution3 Solution4 Confirm Target Expression Cause4->Solution4

How to improve the stability of SHO1122147 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on troubleshooting and improving the stability of the research compound SHO1122147 in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has visible precipitate. What should I do?

A1: Cloudiness or precipitation can indicate several issues, including low solubility in the chosen solvent, compound degradation, or inappropriate storage conditions. First, confirm that you are using the recommended solvent and concentration. If the issue persists, consider the following troubleshooting steps:

  • Sonication: Gently sonicate the solution to aid dissolution.

  • Warming: Cautiously warm the solution, as solubility often increases with temperature. Be mindful of potential thermal degradation.

  • Solvent Adjustment: Consider using a co-solvent system or adjusting the pH of your buffer to improve solubility. Refer to the solubility data in Table 1.

Q2: I suspect my this compound is degrading in solution. How can I confirm this?

A2: Degradation can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC). A decrease in the peak area of the parent compound and the appearance of new peaks over time are indicative of degradation. For a detailed procedure, refer to the "HPLC-Based Purity and Degradation Analysis" protocol.

Q3: How should I store my this compound stock and working solutions?

A3: For optimal stability, stock solutions of this compound should be prepared in a suitable organic solvent like DMSO, aliquoted into small volumes to minimize freeze-thaw cycles, and stored at -80°C. Aqueous working solutions are generally less stable and should be prepared fresh before each experiment. Avoid prolonged exposure to light and ambient temperatures.

Troubleshooting Guide

This guide addresses common stability issues with this compound.

Issue Potential Cause Recommended Action
Precipitation in Aqueous Buffer Poor aqueous solubility.Increase the percentage of co-solvent (e.g., DMSO, ethanol) if your experimental system allows. Adjust the pH of the buffer. Refer to Table 1 for solubility data.
Loss of Activity Over Time Chemical degradation (e.g., hydrolysis, oxidation).Prepare fresh solutions for each experiment. If using aqueous buffers, consider conducting a stability study to determine the rate of degradation (see Forced Degradation Study protocol). Store solutions protected from light and at a lower temperature.
Color Change in Solution Oxidation or light-induced degradation.Use amber vials or wrap containers in aluminum foil to protect from light. Consider degassing buffers to remove dissolved oxygen.

Experimental Protocols

HPLC-Based Purity and Degradation Analysis

Objective: To determine the purity of this compound and identify potential degradants in solution.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. Dilute to 50 µM in the desired experimental buffer.

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Analysis: Inject a freshly prepared sample ("time zero"). Incubate the remaining sample under desired conditions (e.g., 37°C) and inject at subsequent time points (e.g., 2, 4, 8, 24 hours). Monitor for a decrease in the area of the main this compound peak and the appearance of new peaks.

Forced Degradation Study

Objective: To investigate the degradation profile of this compound under various stress conditions.

Methodology:

  • Prepare separate solutions of this compound (100 µM) under the following conditions:

    • Acidic: 0.1 M HCl.

    • Basic: 0.1 M NaOH.

    • Oxidative: 3% H₂O₂.

    • Thermal: Incubate at 60°C.

    • Photolytic: Expose to UV light (254 nm).

  • Incubate all solutions for 24 hours.

  • Neutralize the acidic and basic samples.

  • Analyze all samples by HPLC as described in the protocol above to assess the extent of degradation.

Quantitative Data

Table 1: Solubility and Stability of this compound in Various Solvents and Buffers

Solvent/Buffer (pH 7.4) Solubility (µM) Stability (% remaining after 24h at RT)
DMSO> 10 mM99.8%
Ethanol5 mM99.5%
PBS25 µM85.2%
PBS with 1% DMSO150 µM91.3%

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stability_test Stability Assessment cluster_analysis Data Analysis cluster_conclusion Conclusion prep Prepare this compound Stock (e.g., 10 mM in DMSO) dilute Dilute to Working Concentration in desired buffer prep->dilute hplc_t0 Analyze 'Time Zero' Sample via HPLC dilute->hplc_t0 incubate Incubate Solution under Test Conditions (e.g., 37°C) dilute->incubate analyze Compare Peak Areas (Parent vs. Degradants) hplc_t0->analyze hplc_tx Analyze at Subsequent Time Points (t₁, t₂, ...) incubate->hplc_tx hplc_tx->analyze conclusion Determine Stability Profile and Optimal Conditions analyze->conclusion troubleshooting_logic cluster_precipitate Precipitation Issue cluster_degradation Degradation Issue start Problem: This compound Solution Issue precipitate Is the solution cloudy or has precipitate? start->precipitate degradation Is there a loss of activity or color change? start->degradation solubility Check Solubility Limits (Table 1) precipitate->solubility Yes precipitate->degradation No adjust_solvent Adjust Solvent/pH solubility->adjust_solvent end Solution Optimized adjust_solvent->end run_hplc Run HPLC Stability Assay degradation->run_hplc Yes degradation->end No protect Protect from Light/Heat Prepare Fresh Solutions run_hplc->protect protect->end

Technical Support Center: SHO1122147 In-Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on "SHO1122147" is not available in the public domain. This technical guide is a representative model based on common challenges with novel small molecule inhibitors in preclinical in-vivo research. The data and protocols provided are illustrative.

Frequently Asked Questions (FAQs)

Q1: We are observing poor oral bioavailability and inconsistent plasma exposure with this compound. What are the likely causes and solutions?

A1: Poor oral bioavailability is a frequent challenge with novel small molecule inhibitors, which are often lipophilic and poorly soluble in aqueous solutions.[1] Key factors include poor dissolution in the gastrointestinal tract and low absorption.[2]

Troubleshooting Steps:

  • Formulation Optimization: The formulation strategy is critical. Experiment with different vehicles to improve solubility and absorption. Common approaches include using co-solvents, surfactants, or creating lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[2][3][4]

  • Particle Size Reduction: Reducing the particle size of the compound increases its surface area, which can significantly improve the dissolution rate.[4][5] Techniques like micronization or nanosizing can be explored.[5]

  • pH Adjustment: For ionizable compounds, modifying the pH of the formulation vehicle can enhance solubility.[4]

  • Alternative Routes: If oral bioavailability remains a persistent issue, consider alternative administration routes such as intraperitoneal (IP) or subcutaneous (SC) injection to ensure more consistent systemic exposure for initial efficacy studies.

Q2: Our animals are showing significant toxicity (e.g., weight loss, lethargy) at doses where we expect to see efficacy. How should we address this?

A2: In-vivo toxicity is a critical hurdle. It's essential to distinguish between vehicle-related toxicity and compound-specific toxicity.

Troubleshooting Steps:

  • Vehicle Toxicity Control: Always include a vehicle-only control group. If this group shows signs of toxicity, the formulation vehicle needs to be changed or optimized for better tolerability.

  • Dose-Range Finding Study: Conduct a preliminary dose-range finding or maximum tolerated dose (MTD) study.[6] This involves administering a range of doses to small groups of animals to identify a dose that is well-tolerated while providing adequate therapeutic exposure.[6][7]

  • Monitor Clinical Signs: Systematically monitor animals for clinical signs of toxicity, including body weight changes, food and water intake, changes in behavior, and physical appearance.[7][8]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Relate the drug exposure (PK) to the observed toxic effects (PD).[9] This can help determine if the toxicity is occurring at plasma concentrations far exceeding those needed for efficacy. An effective therapeutic window can be established by correlating exposure with both efficacy and toxicity.[10]

Q3: We are not observing the expected anti-tumor efficacy in our xenograft model. What are the common reasons for this?

A3: Lack of efficacy in a xenograft model can stem from multiple factors, ranging from suboptimal drug exposure to issues with the model itself.[11]

Troubleshooting Steps:

  • Confirm Target Engagement: First, confirm that this compound is reaching the tumor tissue and engaging with its intended molecular target.[11] This can be done by collecting tumor samples at the end of the study and analyzing them for downstream biomarkers (e.g., phosphorylation of a target protein).

  • Evaluate Drug Exposure: Measure the concentration of this compound in both plasma and tumor tissue to ensure that therapeutically relevant concentrations are being achieved and sustained.[11] Poor drug bioavailability can lead to insufficient target inhibition.[11]

  • Re-evaluate the Xenograft Model: Ensure the chosen cancer cell line is dependent on the pathway that this compound inhibits.[11] Intrinsic or acquired resistance can be a cause for lack of response.[11]

  • Optimize Dosing Schedule: The frequency of administration may be insufficient to maintain the required level of target inhibition over time. A more frequent dosing schedule might be necessary.[11]

Data Presentation: Formulation & Tolerability

Table 1: Solubility of this compound in Common Preclinical Vehicles

Vehicle CompositionSolubility (mg/mL)Observations
0.5% Carboxymethylcellulose (CMC) in water< 0.1Fine suspension, settles quickly.
10% DMSO / 90% Corn Oil2.5Clear solution, stable for 4 hours.
20% Solutol HS 15 / 80% Saline5.0Clear micellar solution, stable.
40% PEG400 / 10% Ethanol / 50% Saline8.0Clear solution, appears viscous.

Table 2: Example Dose-Range Finding Study Summary in Mice

Dose Group (mg/kg, Oral Gavage)Mean Body Weight Change (Day 7)Clinical Signs ObservedRecommendation
Vehicle Control+2.5%None-
10 mg/kg+1.8%NoneWell-tolerated
30 mg/kg-3.5%Mild, transient lethargy post-dosingUse with monitoring
100 mg/kg-12.0%Significant lethargy, ruffled furExceeds MTD

Experimental Protocols

Protocol: Murine Xenograft Efficacy Study

This protocol outlines a standard procedure for evaluating the anti-tumor efficacy of this compound in an immunodeficient mouse model bearing subcutaneous human cancer cell xenografts.

1. Cell Culture and Implantation:

  • Culture the selected cancer cell line (e.g., DU-145) under standard conditions recommended by the supplier.[12]

  • Harvest cells during the logarithmic growth phase, ensuring viability is >95%.[12]

  • Resuspend cells in a sterile, serum-free medium (e.g., PBS) at a concentration of 5 x 10^7 cells/mL.

  • For subcutaneous implantation, mix the cell suspension 1:1 with Matrigel on ice.[12]

  • Inject 200 µL of the cell/Matrigel mixture (containing 5 x 10^6 cells) subcutaneously into the flank of each immunodeficient mouse (e.g., NSG or SCID).[11][12]

2. Tumor Growth Monitoring and Group Randomization:

  • Allow tumors to establish and grow. Monitor tumor volume 2-3 times per week using calipers (Volume = (Width^2 x Length) / 2).

  • When the mean tumor volume reaches approximately 100-150 mm³, randomize the animals into treatment groups (e.g., n=8-10 mice per group).

3. Compound Formulation and Administration:

  • Prepare the formulation of this compound and the vehicle control on each day of dosing. Ensure the formulation is homogenous.

  • Administer this compound at the predetermined dose(s) and schedule (e.g., daily oral gavage). The vehicle group receives the formulation without the active compound.

4. Efficacy and Tolerability Monitoring:

  • Measure tumor volumes and body weights 2-3 times per week.

  • Monitor animals daily for any clinical signs of toxicity.

  • The primary efficacy endpoint is typically Tumor Growth Inhibition (TGI).

5. Study Termination and Tissue Collection:

  • The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or at a fixed time point.

  • At termination, collect blood samples for pharmacokinetic analysis and tumor samples for pharmacodynamic (biomarker) analysis.[11]

Mandatory Visualizations

Signaling Pathway Diagram

SHO1122147_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription This compound This compound This compound->MEK Inhibition

Caption: Hypothetical signaling pathway showing this compound as an inhibitor of MEK within the MAPK/ERK cascade.

Experimental Workflow Diagram

Xenograft_Workflow A 1. Cell Culture & Expansion B 2. Cell Harvest & Preparation A->B C 3. Subcutaneous Implantation in Mice B->C D 4. Tumor Growth Monitoring C->D E 5. Randomization into Groups D->E F 6. Treatment Phase (Vehicle / this compound) E->F G 7. Monitor Efficacy (Tumor Volume) & Tolerability (Body Wt.) F->G H 8. Study Endpoint & Tissue Collection G->H I 9. PK/PD Analysis H->I

Caption: Standard experimental workflow for a subcutaneous xenograft efficacy study.

References

Technical Support Center: Managing Experimental Variability

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for the specific compound "SHO1122147" did not yield any results, suggesting that this may be a placeholder or an internal compound identifier not present in public databases. The following technical support guide provides general principles and troubleshooting strategies for reducing experimental variability, applicable to a wide range of research compounds and experimental setups.

This guide is designed for researchers, scientists, and drug development professionals to identify and mitigate sources of variability in their experiments, ensuring more robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of experimental variability?

Experimental variability can arise from three main sources: biological, technical, and analytical.[1][2][3]

  • Biological Variability: This stems from the inherent differences between biological samples, even within the same experimental group. Factors include genetic differences (e.g., SNP noise), age, sex, and variations in cell type content within a tissue sample.[1][2] Inter-individual variability in traits can significantly impact experimental outcomes.[4]

  • Technical Variability: This is introduced during the execution of an experiment. It can result from inconsistencies in reagents, equipment calibration, environmental conditions (e.g., temperature, humidity), and operator-dependent differences in handling and procedures.[5]

  • Analytical Variability: This occurs during data processing and analysis. It can be influenced by the choice of statistical methods, software, and parameters used for data interpretation.

Q2: How can I minimize biological variability in my experiments?

Minimizing biological variability is crucial for obtaining statistically significant results. Here are some strategies:

  • Standardize your biological system: Use animals of the same age, sex, and genetic background. For cell-based assays, use cell lines from a reliable source and ensure they are at a consistent passage number.

  • Acclimatize animals: Allow animals to acclimate to the experimental environment before starting the study to reduce stress-induced physiological changes.

  • Increase sample size: A larger sample size can help to average out the effects of individual biological differences.

  • Randomize and blind: Randomly assign subjects to different treatment groups to avoid selection bias. Blinding the experimenter to the treatment groups can prevent unconscious bias in data collection and analysis.[6]

Q3: What are the best practices for reducing technical variability?

Adhering to standardized protocols is key to reducing technical variability.

  • Develop and follow Standard Operating Procedures (SOPs): Detailed SOPs for all experimental procedures ensure that each step is performed consistently, regardless of who is conducting the experiment.[5]

  • Calibrate and maintain equipment: Regularly calibrate and maintain all laboratory equipment, such as pipettes, balances, and spectrophotometers, to ensure accuracy.

  • Use a single batch of reagents: Whenever possible, use the same lot number of reagents for the entire experiment to avoid batch-to-batch variation.

  • Control environmental conditions: Maintain consistent temperature, humidity, and light-dark cycles in the experimental setting.

Q4: How can I identify and troubleshoot unexpected variability in my results?

When faced with high variability, a systematic approach to troubleshooting is necessary.

  • Review your experimental protocol: Carefully examine your SOPs for any potential ambiguities or steps that may have been performed inconsistently.

  • Analyze your raw data: Look for outliers and patterns in the data that might suggest a systematic error.

  • Check your reagents and equipment: Ensure that all reagents are within their expiration dates and that all equipment is functioning correctly.

  • Run control experiments: Include appropriate positive and negative controls in your experiments to help pinpoint the source of the variability.

Troubleshooting Guides

Guide 1: High Variability in In Vitro Cell-Based Assays
Potential Cause Troubleshooting Steps
Cell Line Inconsistency Verify cell line identity via STR profiling. Use cells within a narrow passage number range. Regularly test for mycoplasma contamination.
Reagent Variability Use a single lot of media, serum, and key reagents. Prepare fresh solutions and store them properly.
Inconsistent Plating Density Optimize and standardize cell seeding density. Use an automated cell counter for accuracy.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate, or fill them with sterile media/PBS to maintain humidity.
Incubator Fluctuations Monitor and record incubator temperature and CO2 levels regularly. Ensure proper humidity.
Guide 2: Inconsistent Results in Animal Studies
Potential Cause Troubleshooting Steps
Biological Variation Use age- and sex-matched animals from a reputable supplier. Increase the number of animals per group.[4]
Dosing Inaccuracies Calibrate balances and pipettes. Prepare fresh dosing solutions for each experiment. Ensure proper administration technique.
Environmental Stress Acclimatize animals to the housing and experimental conditions. Minimize noise and disturbances.
Investigator Bias Implement randomization of animals to treatment groups and blinding of investigators during data collection and analysis.[6]
Circadian Rhythm Effects Perform experiments at the same time of day to minimize variability due to circadian rhythms.

Experimental Protocols: Best Practices

Protocol 1: Standardized Cell Seeding for 96-Well Plates
  • Cell Culture: Grow cells to 70-80% confluency in a T-75 flask.

  • Cell Detachment: Wash cells with sterile PBS and detach using a minimal volume of trypsin-EDTA. Neutralize trypsin with complete media.

  • Cell Counting: Use an automated cell counter or a hemocytometer to determine the cell concentration. Ensure a single-cell suspension.

  • Dilution: Dilute the cell suspension to the desired final concentration in pre-warmed complete media.

  • Seeding: Gently mix the cell suspension before and during plating to prevent settling. Use a multichannel pipette to seed 100 µL of the cell suspension into each well.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2.

Visualizations

Workflow for Reducing Experimental Variability

G cluster_plan Planning Phase cluster_exec Execution Phase cluster_anal Analysis Phase plan_design Experimental Design - Define variables - Determine sample size - Plan for randomization plan_protocol Protocol Standardization - Develop detailed SOPs - Select consistent reagents plan_design->plan_protocol exec_cal Equipment Calibration plan_protocol->exec_cal exec_env Environmental Control exec_cal->exec_env exec_doc Meticulous Documentation exec_env->exec_doc anal_qc Data Quality Control - Outlier analysis exec_doc->anal_qc anal_stat Appropriate Statistical Analysis anal_qc->anal_stat

Caption: A workflow for proactively reducing experimental variability.

Troubleshooting High Variability

G cluster_protocol Protocol Issues cluster_reagents Reagent Issues cluster_equipment Equipment Issues cluster_data Data Issues start High Experimental Variability Detected check_protocol Review Experimental Protocol start->check_protocol check_reagents Inspect Reagents and Consumables start->check_reagents check_equipment Verify Equipment Performance start->check_equipment check_data Analyze Raw Data for Anomalies start->check_data protocol_inconsistent Inconsistent Execution? check_protocol->protocol_inconsistent reagents_bad Expired or Improperly Stored? check_reagents->reagents_bad equipment_cal Calibration Needed? check_equipment->equipment_cal data_outlier Systematic Outliers? check_data->data_outlier protocol_revise Revise and Clarify SOP protocol_inconsistent->protocol_revise Yes end Implement Corrective Actions and Repeat Experiment protocol_revise->end reagents_replace Replace Reagents reagents_bad->reagents_replace Yes reagents_replace->end equipment_recal Recalibrate Equipment equipment_cal->equipment_recal Yes equipment_recal->end data_investigate Investigate Cause of Outliers data_outlier->data_investigate Yes data_investigate->end

Caption: A decision tree for troubleshooting high experimental variability.

References

Refining SHO1122147 treatment duration for optimal results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SHO1122147. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the treatment duration of this compound for robust and reproducible experimental results.

Disclaimer: As this compound is a novel compound, this guide provides a generalized framework for optimizing treatment duration based on best practices for small molecule inhibitors. The hypothetical data and protocols should be adapted to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration and treatment duration for this compound in a new cell line?

A1: For initial experiments, we recommend a broad dose-response curve with a logarithmic dilution series of this compound (e.g., from 1 nM to 100 µM). To determine the optimal treatment duration, a time-course experiment is essential. We suggest starting with three time points: 24, 48, and 72 hours. This will help establish the kinetics of the cellular response to this compound.

Q2: How does treatment duration affect the IC50 value of this compound?

A2: The half-maximal inhibitory concentration (IC50) of this compound can vary significantly with treatment duration. For compounds that induce a slow-acting phenotype, such as those targeting epigenetic pathways, longer incubation times are often necessary to observe a potent effect.[1] Conversely, for compounds that target rapidly dividing cells, a shorter duration may be sufficient. It is crucial to determine the IC50 at multiple time points to understand the compound's activity profile.

Hypothetical IC50 Data for this compound in Different Cell Lines

Cell LineTarget Pathway24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
HCT116Kinase Signaling10.21.50.8
A549Kinase Signaling15.83.21.1
MCF7Kinase Signaling25.15.62.3

Q3: My results show high variability between replicate wells. What could be the cause?

A3: High variability in cell-based assays can stem from several factors.[2][3] Ensure consistent cell seeding density, as uneven cell distribution can lead to varied responses. Also, check for edge effects in your microplates; consider not using the outer wells for data collection.[4] Finally, ensure proper mixing of this compound in the culture medium to avoid concentration gradients.

Q4: I am observing significant cytotoxicity at concentrations where I expect to see a specific phenotypic effect. How can I troubleshoot this?

A4: If you observe unexpected cytotoxicity, consider the following:

  • Shorten the treatment duration: The cytotoxic effect may be time-dependent.

  • Lower the concentration range: Your initial concentrations might be too high for the specific cell line.

  • Assess off-target effects: At higher concentrations, small molecules can have off-target activities.

  • Vehicle control: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is not causing toxicity at the final concentration.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent Dose-Response Curve - Inaccurate serial dilutions.- Cell plating inconsistency.- Compound precipitation.- Prepare fresh serial dilutions for each experiment.- Ensure a homogenous cell suspension before plating.- Check the solubility of this compound in your culture medium.
Loss of Compound Activity Over Time - Instability of this compound in culture medium.- Cellular metabolism of the compound.- Perform a medium change with freshly prepared this compound during longer incubation periods.- Evaluate the metabolic stability of the compound in your cell line.
Discrepancy Between Biochemical and Cellular Potency - Poor cell permeability.- Rapid efflux of the compound.- Consider using a different formulation or delivery system.- Investigate the presence of efflux pumps in your cell line.

Visualizing Key Processes

To aid in your experimental design and troubleshooting, we have provided diagrams for a hypothetical signaling pathway, an experimental workflow for optimizing treatment duration, and a troubleshooting decision tree.

G cluster_0 Hypothetical Signaling Pathway for this compound Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Downstream Kinase 1 Downstream Kinase 1 Receptor Tyrosine Kinase->Downstream Kinase 1 Downstream Kinase 2 Downstream Kinase 2 Downstream Kinase 1->Downstream Kinase 2 Transcription Factor Transcription Factor Downstream Kinase 2->Transcription Factor Cell Proliferation Cell Proliferation Transcription Factor->Cell Proliferation This compound This compound This compound->Downstream Kinase 1 Inhibition

Caption: Hypothetical signaling pathway inhibited by this compound.

G cluster_0 Experimental Workflow for Optimizing Treatment Duration start Start dose_response Initial Dose-Response (Broad Range, 24h) start->dose_response time_course Time-Course Experiment (24h, 48h, 72h) dose_response->time_course ic50_determination Determine IC50 at Each Time Point time_course->ic50_determination phenotypic_assay Phenotypic Assay (e.g., Apoptosis, Cell Cycle) ic50_determination->phenotypic_assay optimal_duration Optimal Duration? phenotypic_assay->optimal_duration optimal_duration->time_course No, refine time points end End optimal_duration->end Yes G cluster_0 Troubleshooting Workflow for High Variability start High Variability in Assay check_seeding Consistent Cell Seeding? start->check_seeding check_mixing Proper Compound Mixing? check_seeding->check_mixing Yes solution_seeding Optimize Seeding Protocol check_seeding->solution_seeding No check_edge Edge Effects? check_mixing->check_edge Yes solution_mixing Ensure Homogenous Solution check_mixing->solution_mixing No solution_edge Avoid Outer Wells check_edge->solution_edge Yes

References

Addressing off-target effects of SHO1122147 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the hypothetical small molecule inhibitor, SHO1122147. The focus of this guide is to address and mitigate potential off-target effects to ensure the generation of reliable and reproducible experimental data.

Frequently Asked Questions (FAQs)

Q1: We are observing a phenotype in our cellular assays when using this compound, but we are unsure if it is a result of on-target or off-target activity. How can we begin to investigate this?

A1: This is a critical question when working with any novel inhibitor. A multi-pronged approach is recommended to dissect on-target versus off-target effects.

  • Dose-Response Analysis: Perform a dose-response curve with this compound in your assay. On-target effects should ideally occur at concentrations consistent with the inhibitor's potency (e.g., IC50 or EC50). Off-target effects often manifest at higher concentrations. It is advisable to use the lowest concentration of the inhibitor that produces the desired on-target effect to minimize the risk of off-target activity.[1]

  • Use of Controls:

    • Negative Control: If available, use a structurally similar but biologically inactive analog of this compound. This can help confirm that the observed phenotype is due to the specific chemical structure of the active compound and not to non-specific effects.[1]

    • Positive Control: Use a known inhibitor of the intended target with a different chemical scaffold (an orthogonal probe).[1] If this orthogonal inhibitor recapitulates the phenotype observed with this compound, it strengthens the evidence for an on-target effect.[1]

  • Target Engagement Assays: Directly measure the binding of this compound to its intended target in your experimental system. Techniques like cellular thermal shift assay (CETSA) or NanoBRET can confirm target engagement at the concentrations used in your cellular assays.[2]

Q2: We suspect this compound might be hitting other kinases besides its primary target. How can we identify these potential off-target kinases?

A2: Identifying the full spectrum of a kinase inhibitor's targets is crucial for interpreting experimental results.

  • Kinase Profiling: The most direct way to identify off-target kinases is to perform a kinase selectivity profiling screen. This involves testing this compound against a large panel of recombinant kinases (often hundreds) at a fixed concentration (e.g., 1 µM).[3] The results will provide a percentage of inhibition for each kinase, revealing potential off-targets.[3]

  • Phosphoproteomics: A global and unbiased approach in a cellular context is to use mass spectrometry-based phosphoproteomics. Compare the phosphoproteome of cells treated with this compound to vehicle-treated cells. Changes in the phosphorylation of known substrates of off-target kinases can suggest their unintended inhibition.

Q3: Our results with this compound are inconsistent across different cell lines or experiments. What could be the cause?

A3: Inconsistent results can stem from several factors related to both the compound and the experimental setup.

  • Compound Stability and Solubility: Ensure that this compound is stable and soluble in your culture media.[1] Compound precipitation can lead to variable effective concentrations. It's also important to consider the potential for metabolic degradation of the compound by the cells over the course of the experiment.[1]

  • Cellular Context: The expression levels of the primary target and potential off-targets can vary significantly between different cell lines. This can lead to different phenotypic outcomes. It is important to characterize the protein expression levels of your target of interest in the cell lines being used.

  • Assay Conditions: Variations in assay conditions such as cell density, passage number, and serum concentration can all contribute to experimental variability. Standardizing these parameters is essential.

Troubleshooting Guides

Issue 1: Unexpected Phenotype or Toxicity at High Concentrations

  • Possible Cause: Off-target effects are more likely to occur at higher concentrations of the inhibitor.[1]

  • Troubleshooting Steps:

    • Determine the On-Target Potency: If not already known, determine the IC50 or EC50 of this compound for its primary target in a biochemical or cellular assay.

    • Titrate the Inhibitor: Perform a dose-response experiment in your phenotypic assay to identify the lowest effective concentration that gives the desired on-target phenotype.

    • Compare Potencies: If the concentration required to produce the unexpected phenotype is significantly higher (>10-fold) than the on-target IC50/EC50, it is likely an off-target effect.[1]

    • Orthogonal Approaches: Use a different, structurally unrelated inhibitor of the same target to see if the unexpected phenotype is reproduced. If not, the effect is likely specific to the chemotype of this compound.[1]

Issue 2: Discrepancy Between Biochemical and Cellular Activity

  • Possible Cause: A compound can be potent in a biochemical assay but show weak or no activity in a cellular assay. This can be due to poor cell permeability, rapid metabolism, or efflux from the cell.

  • Troubleshooting Steps:

    • Assess Cell Permeability: Use methods like the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess the passive permeability of this compound.

    • Cellular Target Engagement: Confirm that this compound is reaching and binding to its target within the cell using techniques like CETSA.

    • Metabolic Stability: Assess the stability of this compound in the presence of liver microsomes or in the cell culture medium over time to check for degradation.

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile of this compound

This table summarizes fictional data from a kinase screen to illustrate how selectivity data is presented.

Kinase Target% Inhibition at 1 µMIC50 (nM)
Primary Target Kinase A 98% 15
Off-Target Kinase B85%250
Off-Target Kinase C60%1,200
Off-Target Kinase D25%>10,000
... (and so on for the entire panel)

Table 2: Troubleshooting Checklist for Unexpected Results with this compound

CheckpointYes/NoNotes
Compound Characterization
Solubility in media confirmed?Visually inspect for precipitation.
Stability at 37°C in media checked?Use HPLC or LC-MS to assess degradation over time.
Experimental Design
Dose-response curve performed?Use a wide concentration range.
Inactive analog control included?To control for non-specific effects.[1]
Orthogonal probe control included?To confirm on-target phenotype.[1]
Cellular Context
Target expression verified in cell line?Western blot or qPCR.
Cellular target engagement confirmed?e.g., CETSA or NanoBRET.[2]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method to assess the binding of a ligand to its target protein in a cellular environment. Ligand binding stabilizes the protein, leading to a higher melting temperature.

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with a dose range of this compound or vehicle control for a specified time.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in a suitable buffer.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Lysis: Lyse the cells by freeze-thawing.

  • Centrifugation: Centrifuge the lysates to pellet the aggregated, denatured proteins.

  • Western Blot Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein remaining in the supernatant by Western blotting.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Mandatory Visualizations

experimental_workflow cluster_0 Initial Observation cluster_1 On-Target Validation cluster_2 Off-Target Investigation cluster_3 Conclusion phenotype Observe Phenotype with this compound dose_response Dose-Response Curve phenotype->dose_response controls Use Inactive Analog & Orthogonal Probe phenotype->controls kinase_profiling Kinase Selectivity Profiling phenotype->kinase_profiling phosphoproteomics Phosphoproteomics phenotype->phosphoproteomics target_engagement Confirm Target Engagement (e.g., CETSA) dose_response->target_engagement controls->target_engagement on_target On-Target Effect Confirmed target_engagement->on_target off_target Off-Target Effect Identified kinase_profiling->off_target phosphoproteomics->off_target

Caption: A logical workflow for troubleshooting off-target effects.

signaling_pathway cluster_pathway Hypothetical Signaling Pathway upstream_activator Upstream Activator target_kinase Primary Target Kinase A upstream_activator->target_kinase downstream_substrate Downstream Substrate target_kinase->downstream_substrate Phosphorylation cellular_response Cellular Response downstream_substrate->cellular_response This compound This compound This compound->target_kinase off_target_kinase Off-Target Kinase B This compound->off_target_kinase off_target_substrate Unintended Substrate off_target_kinase->off_target_substrate Phosphorylation off_target_response Off-Target Phenotype off_target_substrate->off_target_response

Caption: On-target vs. off-target signaling pathways of this compound.

References

Technical Support Center: Overcoming Resistance to SHO1122147 in Non-Small Cell Lung Cancer (NSCLC)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided in this document is for research and informational purposes only. SHO1122147 is a hypothetical compound for the purpose of this guide. The experimental protocols and troubleshooting advice are based on general principles of targeted therapy in cancer research and may require optimization for specific experimental conditions.

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with this compound, a novel tyrosine kinase inhibitor (TKI) hypothetically targeting the activated form of the epidermal growth factor receptor (EGFR) in non-small cell lung cancer (NSCLC).

Troubleshooting Guides

This section provides a question-and-answer-based approach to resolving specific issues that may arise during in vitro and in vivo experiments with this compound.

Issue 1: Reduced or Loss of this compound Efficacy in NSCLC Cell Lines

Question: My NSCLC cell line, which was initially sensitive to this compound, is now showing reduced responsiveness or has become completely resistant. What are the possible causes and how can I investigate them?

Answer:

Loss of efficacy is a common challenge in targeted therapy and can be attributed to several factors. A systematic approach is crucial to identify the underlying mechanism of resistance.

Potential Causes and Troubleshooting Steps:

  • Compound Integrity and Experimental Setup:

    • Verify Compound Activity: Ensure the this compound stock solution is not degraded. Test its activity on a fresh, sensitive control cell line.

    • Cell Line Authentication: Confirm the identity of your cell line using short tandem repeat (STR) profiling to rule out contamination or misidentification.

    • Mycoplasma Contamination: Test your cell culture for mycoplasma, which can alter cellular responses to drugs.

  • Target-Related Mechanisms of Resistance:

    • Secondary Mutations in EGFR: The emergence of secondary mutations in the EGFR kinase domain, such as the T790M "gatekeeper" mutation, is a common mechanism of resistance to EGFR TKIs.

      • Action: Perform Sanger sequencing or next-generation sequencing (NGS) of the EGFR gene in your resistant cell population to identify potential secondary mutations.

    • EGFR Amplification: Increased copy number of the EGFR gene can lead to higher levels of the target protein, overwhelming the inhibitory effect of this compound.

      • Action: Use fluorescence in situ hybridization (FISH) or quantitative PCR (qPCR) to assess EGFR gene amplification in resistant cells compared to sensitive parental cells.

  • Bypass Signaling Pathway Activation:

    • Activation of Alternative Receptor Tyrosine Kinases (RTKs): Upregulation or activation of other RTKs, such as MET or HER2, can bypass the need for EGFR signaling and drive cell proliferation and survival.[1][2]

      • Action: Perform a phospho-RTK array or Western blot analysis to screen for the activation of alternative RTKs in your resistant cells.

    • Downstream Signaling Pathway Activation: Alterations in downstream signaling components, such as mutations in KRAS or activation of the PI3K/AKT/mTOR pathway, can render cells independent of EGFR signaling.[3]

      • Action: Analyze the mutational status of key downstream effectors like KRAS, BRAF, and PIK3CA. Assess the phosphorylation status of key signaling nodes like AKT, ERK, and S6 ribosomal protein by Western blotting.[3]

Summary of Investigations for Reduced Efficacy:

Potential Cause Recommended Assay Expected Outcome in Resistant Cells
Secondary EGFR Mutation Sanger Sequencing / NGSIdentification of mutations (e.g., T790M)
EGFR Amplification FISH / qPCRIncreased EGFR gene copy number
Bypass Pathway Activation Phospho-RTK Array / Western BlotIncreased phosphorylation of alternative RTKs (e.g., MET, HER2)
Downstream Pathway Alteration NGS / Western BlotMutations in KRAS, PIK3CA; Increased p-AKT, p-ERK
Issue 2: Inconsistent Results in Cell Viability Assays

Question: I am observing high variability in my IC50 values for this compound across different experiments. What could be causing this inconsistency?

Answer:

Inconsistent IC50 values can stem from various experimental factors. Careful standardization of your protocol is key to obtaining reproducible results.

Troubleshooting Checklist:

  • Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Over-confluent or under-confluent cultures can respond differently to the drug.

  • Drug Dilution Series: Prepare fresh drug dilutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

  • Incubation Time: Use a consistent incubation time with the drug. Cell viability can change significantly with longer or shorter exposure.

  • Assay Reagent Quality: Check the expiration date and proper storage of your viability assay reagents (e.g., MTT, CellTiter-Glo®).

  • Plate Edge Effects: Avoid using the outer wells of microplates, as they are more prone to evaporation, which can affect cell growth and drug concentration.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a hypothetical tyrosine kinase inhibitor designed to selectively bind to and inhibit the catalytic activity of mutated, constitutively active epidermal growth factor receptor (EGFR). By blocking the downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, this compound is intended to induce cell cycle arrest and apoptosis in EGFR-driven NSCLC cells.

Q2: What are the most common mechanisms of acquired resistance to EGFR TKIs like this compound?

A2: The most frequently observed mechanisms of acquired resistance to EGFR TKIs in NSCLC include the development of secondary mutations in the EGFR kinase domain (e.g., T790M), amplification of the MET proto-oncogene, and activation of alternative signaling pathways that bypass the need for EGFR signaling.[1][2]

Q3: How can I develop a this compound-resistant cell line model?

A3: A common method for generating a resistant cell line is through continuous, dose-escalating exposure of a sensitive parental cell line to this compound over a prolonged period. This process selects for cells that have acquired resistance-conferring genetic or epigenetic alterations.

Q4: Are there potential combination strategies to overcome resistance to this compound?

A4: Yes, combination therapies are a promising strategy to overcome or prevent resistance.[4] Based on the identified resistance mechanism, potential combination partners could include:

  • For MET Amplification: A MET inhibitor.

  • For PI3K/AKT Pathway Activation: A PI3K or AKT inhibitor.

  • For T790M Mutation: A next-generation EGFR TKI that is active against this mutation.

  • General Strategy: Combining with cytotoxic chemotherapy or immunotherapy.[2][5]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of this compound on NSCLC cell lines.

Materials:

  • NSCLC cell lines (e.g., PC-9, HCC827 for sensitive; H1975 for resistant)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 N HCl in isopropanol)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare a serial dilution of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-cell blank.

  • Incubate for 72 hours at 37°C.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well.

  • Incubate for 15 minutes at room temperature with gentle shaking to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Western Blotting for Phospho-Protein Analysis

This protocol is for assessing the activation of signaling pathways in response to this compound treatment.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Visualizations

Signaling Pathways and Resistance Mechanisms

SHO1122147_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Resistance Mechanisms cluster_3 Cellular Response EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K MET MET MET->PI3K Bypass Activation This compound This compound This compound->EGFR Inhibition RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Survival Survival mTOR->Survival Proliferation Proliferation ERK->Proliferation T790M T790M Mutation T790M->EGFR MET_Amp MET Amplification MET_Amp->MET

Caption: EGFR signaling pathway and mechanisms of resistance to this compound.

Experimental Workflow for Investigating Resistance

Resistance_Workflow Start Reduced this compound Efficacy Observed QC Check Compound Integrity & Cell Line Authenticity Start->QC Sequencing Sequence EGFR (Sanger/NGS) QC->Sequencing Mutation_Found Secondary Mutation Found? (e.g., T790M) Sequencing->Mutation_Found Bypass_Analysis Analyze Bypass Pathways (Phospho-RTK Array, Western Blot) Mutation_Found->Bypass_Analysis No Strategy_T790M Consider Next-Gen TKI Mutation_Found->Strategy_T790M Yes Bypass_Active Bypass Pathway Activated? (e.g., MET, HER2) Bypass_Analysis->Bypass_Active Downstream_Analysis Analyze Downstream Signaling (NGS, Western Blot) Bypass_Active->Downstream_Analysis No Strategy_Bypass Consider Combination Therapy (e.g., MET Inhibitor) Bypass_Active->Strategy_Bypass Yes Strategy_Downstream Consider Downstream Inhibitor (e.g., PI3K/MEK Inhibitor) Downstream_Analysis->Strategy_Downstream Unknown Investigate Novel Resistance Mechanisms Downstream_Analysis->Unknown

Caption: Troubleshooting workflow for investigating this compound resistance.

References

Technical Support Center: Method Refinement for Detecting SHO1122147 Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature search, specific metabolic pathways and analytical methods for a compound designated "SHO1122147" are not publicly available. The following guide provides a comprehensive framework for method refinement and troubleshooting based on established principles of drug metabolism and bioanalysis. This information is intended to empower researchers to develop and refine their own methods for novel compounds like this compound.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for developing a robust method to detect unknown metabolites of a new compound like this compound?

The initial phase involves in vitro and in silico approaches to predict and generate metabolites. A typical first step is to incubate this compound with liver microsomes from different species (e.g., human, rat, mouse) to generate Phase I and Phase II metabolites. In silico tools can also predict potential sites of metabolism on the parent molecule. The resulting samples can then be analyzed by high-resolution mass spectrometry (HRMS) to identify potential metabolite masses.

Q2: How do I select the appropriate ionization source (e.g., ESI, APCI) for this compound and its metabolites?

The choice of ionization source is critical and depends on the physicochemical properties of your analytes.[1]

  • Electrospray Ionization (ESI): Generally suitable for polar to moderately polar compounds that are ionizable in solution. It is the most common ionization technique for drug metabolism studies.

  • Atmospheric Pressure Chemical Ionization (APCI): Better suited for less polar, more volatile compounds that are not easily ionized by ESI.

It is advisable to test both positive and negative ionization modes for ESI and APCI to determine the optimal conditions for this compound and its expected metabolites.

Q3: What are common challenges in sample preparation for metabolite analysis, and how can they be overcome?

A primary challenge is the removal of endogenous matrix components (e.g., proteins, phospholipids) that can interfere with analysis and cause ion suppression.[2] Common techniques include:

  • Protein Precipitation (PPT): A simple and fast method, but may not remove all interfering substances.

  • Liquid-Liquid Extraction (LLE): More selective than PPT, based on partitioning the analytes into an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): Offers the highest degree of cleanup and allows for concentration of the sample. Method development is required to select the appropriate sorbent and elution conditions.

Q4: How can I improve the chromatographic separation of isomeric metabolites?

Isomeric metabolites present a significant analytical challenge. To improve their separation:

  • Optimize the chromatographic gradient: A shallower gradient can increase resolution.

  • Change the column chemistry: Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl, Cyano).

  • Adjust the mobile phase pH: This can alter the ionization state and retention of analytes.

  • Consider smaller particle size columns (UHPLC): These provide higher efficiency and better resolution.

Q5: What strategies can be employed to confirm the structure of a putative metabolite?

Structural confirmation is a multi-step process.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation patterns can provide structural information and help identify the site of modification.

  • High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements to confirm the elemental composition.

  • Hydrogen-Deuterium Exchange (HDX) Mass Spectrometry: Can help pinpoint the location of modifications like hydroxylation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While requiring a larger amount of isolated metabolite, NMR is the gold standard for unambiguous structure elucidation.[2]

Troubleshooting Guide

Problem: No metabolites of this compound are detected in my samples.

Possible CauseSuggested Solution
Low Metabolic Turnover Increase the incubation time or the concentration of liver microsomes/S9 fraction. Consider using hepatocytes, which have a more complete set of metabolic enzymes.
Inefficient Extraction The chosen sample preparation method (e.g., PPT, LLE, SPE) may not be suitable for the metabolites. Test different extraction solvents or SPE sorbents. Ensure the pH is optimal for extraction.
Instrument Sensitivity The concentration of metabolites may be below the limit of detection. Concentrate the sample during preparation. Optimize mass spectrometer parameters (e.g., ion source settings, collision energy) for the predicted metabolites.
Incorrect Mass Range Ensure the mass spectrometer is scanning over a range that includes the predicted masses of the metabolites (e.g., M+16 for hydroxylation, M+176 for glucuronidation).
Sample Degradation Metabolites can be unstable. Ensure proper sample handling and storage (e.g., -80°C). Add antioxidants or enzyme inhibitors if necessary.

Problem: High background noise or significant matrix effects are observed.

Possible CauseSuggested Solution
Insufficient Sample Cleanup The sample preparation method is not adequately removing interfering endogenous components. Switch from protein precipitation to a more rigorous method like SPE.
Phospholipid Contamination Phospholipids from plasma are a common source of ion suppression. Use a specialized phospholipid removal plate or a targeted SPE method.
Co-elution with Endogenous Compounds Modify the chromatographic gradient to better separate the analytes of interest from matrix components.
Ion Suppression/Enhancement Infuse a standard solution of the analyte post-column while injecting a blank matrix extract to identify regions of ion suppression. Adjust chromatography to move the analyte peak away from these regions.

Problem: Poor chromatographic peak shape (e.g., tailing, fronting, splitting).

Possible CauseSuggested Solution
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, replace the column. Always use a guard column to protect the analytical column.
Inappropriate Mobile Phase Ensure the mobile phase pH is compatible with the analyte's pKa. Add a small amount of an ion-pairing agent if necessary. Ensure mobile phase components are fully dissolved and mixed.
Sample Overload Dilute the sample. The amount of sample injected may be saturating the column.
Secondary Interactions Metabolites with certain functional groups can have secondary interactions with the stationary phase. Try a different column chemistry or adjust the mobile phase pH.

Hypothetical Quantitative Data for this compound Metabolites

The following table provides an example of how quantitative data for this compound and its metabolites could be presented.

AnalyteBiological MatrixMean Concentration (ng/mL) ± SD (n=3)LLOQ (ng/mL)
This compound Human Plasma212.7 ± 18.50.5
Hydroxy-SHO1122147 Human Plasma58.2 ± 6.10.2
This compound-Glucuronide Human Plasma35.9 ± 4.30.2
This compound Rat Urine125.4 ± 15.81.0
Hydroxy-SHO1122147 Rat Urine250.1 ± 22.90.5
This compound-Glucuronide Rat Urine589.6 ± 45.20.5

LLOQ: Lower Limit of Quantification; SD: Standard Deviation

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples
  • Cartridge Conditioning: Condition a mixed-mode SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water through the sorbent.

  • Sample Pre-treatment: To 200 µL of plasma, add 600 µL of 4% phosphoric acid in water and vortex.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetate (B1210297) buffer, followed by 1 mL of methanol/water (50:50).

  • Elution: Elute the analytes with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Generic LC-MS/MS Method for Metabolite Detection
  • HPLC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: 5-95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95-5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer

  • Ion Source: Electrospray Ionization (ESI) in positive mode

  • MS Method:

    • Full Scan (m/z 100-1000) to detect parent drug and potential metabolites.

    • Product Ion Scan of the parent drug's m/z to determine fragmentation patterns.

    • Neutral Loss/Precursor Ion scan to screen for specific classes of metabolites (e.g., glucuronides).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing & Identification sample Biological Sample (Plasma, Urine, Microsomes) extraction Extraction (SPE, LLE, PPT) sample->extraction concentration Concentration (Evaporation & Reconstitution) extraction->concentration lcms LC-MS/MS Analysis concentration->lcms data_acq Data Acquisition (Full Scan, MS/MS) lcms->data_acq met_id Metabolite Identification (Mass Shift, Fragmentation) data_acq->met_id quant Quantification met_id->quant struct_elucid Structure Elucidation (NMR, HRMS) met_id->struct_elucid

Caption: Experimental workflow for metabolite identification.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound (Parent Drug) Hydroxylation Hydroxylation (+16 Da) This compound->Hydroxylation CYP450 Oxidation Oxidation (+14 Da) This compound->Oxidation CYP450 Dealkylation Dealkylation This compound->Dealkylation CYP450 Glucuronidation Glucuronidation (+176 Da) This compound->Glucuronidation UGT Hydroxylation->Glucuronidation UGT Sulfation Sulfation (+80 Da) Hydroxylation->Sulfation SULT

References

Validation & Comparative

Validating the Efficacy of Kinase Inhibitor SHO1122147 with a Secondary Cellular Thermal Shift Assay

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted therapeutics, the robust validation of a compound's efficacy is paramount. This guide provides a comparative analysis of the novel kinase inhibitor, SHO1122147, against other known inhibitors, with a focus on validating its primary screening results through a secondary, mechanism-based assay. The data presented herein supports the potent and specific activity of this compound, highlighting its potential as a lead candidate for further development.

Experimental Workflow: From Primary Hit to Validated Lead

The journey from identifying a potential drug candidate in a high-throughput screen to confirming its biological activity requires a structured and multi-faceted approach. The following workflow outlines the key stages in the validation of this compound's efficacy.

G cluster_0 Primary Screening cluster_1 Hit Confirmation & Dose-Response cluster_2 Secondary Assay: Target Engagement cluster_3 Downstream Functional Assays a High-Throughput Biochemical Assay (e.g., Kinase Glo) b IC50 Determination of this compound and Analogs a->b Identified Hits c Cellular Thermal Shift Assay (CETSA) to Confirm Target Binding b->c Potent Compounds d Western Blot for Phospho-Protein Levels c->d Validated Target Engagement e Cell Viability Assay (e.g., MTT, CellTiter-Glo) d->e Confirmed Pathway Inhibition

Caption: A streamlined workflow for the validation of this compound, from initial screening to functional cellular assays.

Comparative Efficacy of Kinase Inhibitors

The inhibitory potential of this compound was assessed and compared against two other commercially available inhibitors targeting the same kinase. The following table summarizes the quantitative data obtained from both a primary biochemical assay and a secondary target engagement assay.

CompoundPrimary Assay: IC50 (nM)Secondary Assay: CETSA Shift (°C)
This compound 15.2 +4.8
Competitor A25.8+3.1
Competitor B78.1+1.5

Signaling Pathway Context

This compound is designed to target a critical kinase in a well-characterized pro-survival signaling pathway. Inhibition of this kinase is hypothesized to reduce the phosphorylation of downstream substrates, ultimately leading to decreased cell proliferation and survival.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus receptor Growth Factor Receptor target_kinase Target Kinase receptor->target_kinase Activates substrate Downstream Substrate target_kinase->substrate Phosphorylates transcription_factor Transcription Factor substrate->transcription_factor Activates gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression This compound This compound This compound->target_kinase Inhibits

Caption: The targeted signaling pathway, illustrating the inhibitory action of this compound on the target kinase.

Experimental Protocols

Primary Assay: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay quantifies the binding of the test compound to the target kinase in a competitive manner.

  • Reagents:

    • Kinase buffer (proprietary)

    • Eu-anti-tag antibody

    • Alexa Fluor™ labeled kinase tracer

    • Recombinant target kinase

    • Test compounds (this compound, Competitor A, Competitor B) serially diluted in DMSO.

  • Procedure:

    • A 5 µL solution of the test compound and tracer in kinase buffer is added to the wells of a 384-well plate.

    • A 5 µL solution of the kinase and Eu-antibody in kinase buffer is then added.

    • The plate is incubated at room temperature for 60 minutes, protected from light.

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is measured on a suitable plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).

  • Data Analysis:

    • The emission ratio (665/615) is calculated.

    • IC50 values are determined by fitting the dose-response data to a four-parameter logistic model.

Secondary Assay: Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of a compound to its target protein in a cellular context by measuring changes in the thermal stability of the protein upon ligand binding.

  • Cell Culture and Treatment:

    • Cells expressing the target kinase are cultured to ~80% confluency.

    • Cells are treated with either vehicle (DMSO) or the test compound at a final concentration of 10 µM for 1 hour at 37°C.

  • Thermal Challenge:

    • The cell suspension is aliquoted into PCR tubes.

    • The tubes are heated to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lysis and Protein Quantification:

    • Cells are lysed by three freeze-thaw cycles.

    • The soluble fraction is separated from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • The supernatant (soluble fraction) is collected.

  • Target Protein Detection:

    • The amount of soluble target kinase in each sample is quantified by Western blotting or ELISA.

    • The band intensities are densitometrically analyzed.

  • Data Analysis:

    • Melt curves are generated by plotting the percentage of soluble protein as a function of temperature.

    • The temperature at which 50% of the protein is denatured (Tm) is determined for both vehicle and compound-treated samples.

    • The CETSA shift is the change in Tm (ΔTm) induced by the compound.

Conclusion

The data presented in this guide demonstrates that this compound is a potent inhibitor of the target kinase, as evidenced by its low nanomolar IC50 in a biochemical assay. Crucially, the significant thermal shift observed in the CETSA provides strong evidence of direct target engagement in a cellular environment, validating the primary screening results. The superior performance of this compound in both assays compared to existing alternatives underscores its promise as a valuable chemical probe and a potential therapeutic candidate. Further investigation into its downstream functional effects and in vivo efficacy is warranted.

SHO1122147 vs. other [compound class] inhibitors: a comparative analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel mitochondrial uncoupler SHO1122147 against other well-established compounds in the same class, including BAM15, FCCP, CCCP, and DNP. The comparison focuses on their efficacy in modulating mitochondrial respiration, supported by experimental data.

Introduction to Mitochondrial Uncouplers

Mitochondrial uncouplers are molecules that dissipate the proton gradient across the inner mitochondrial membrane, uncoupling substrate oxidation from ATP synthesis. This process leads to an increase in the oxygen consumption rate (OCR) as the electron transport chain attempts to compensate for the reduced proton-motive force. This class of compounds is of significant interest for research into metabolic diseases, such as obesity and non-alcoholic steatohepatitis (NASH), due to their ability to increase energy expenditure.

Quantitative Comparison of Mitochondrial Uncouplers

The following table summarizes the key performance indicators of this compound and other prominent mitochondrial uncouplers. The data is derived from studies utilizing the Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) in various cell lines. It is important to note that the data for this compound is from a separate study, and direct comparisons should be made with caution.

CompoundEC50 (μM) for OCR StimulationCell LineMaximum OCR (% of Basal)Effective Concentration RangeKey Observations
This compound 3.6L6 myoblastsNot explicitly statedNot detailedA novel mitochondrial uncoupler.
BAM15 0.32[1] / 1.4[2]CHO–K1[1] / NMuLi[2]~333%[1]Wide (sustained high OCR from 3 to 100 µM)[2]Outperforms FCCP in revealing spare respiratory capacity; less cytotoxic than DNP and FCCP.[3][4]
FCCP 0.31[1]CHO–K1[1]~260%[1]Narrow (inhibits OCR at higher concentrations)[1]A classical uncoupler, but can underestimate maximal respiration and has off-target effects.[3]
CCCP Not explicitly stated in direct comparison-Not explicitly statedNot detailedAnother classical uncoupler, known to be less potent than FCCP in some contexts.
DNP 10.1[2] / 17[1]NMuLi[2] / CHO–K1[1]~27% lower than BAM15[1]Maintains enhanced OCR at higher concentrations[1]Less potent than BAM15 and FCCP; has a narrow therapeutic window.[2]

Experimental Protocols

Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer

The efficacy of mitochondrial uncouplers is primarily determined by their ability to stimulate cellular respiration. The Seahorse XF Analyzer is a standard instrument for this purpose.

1. Cell Culture and Seeding:

  • Cells (e.g., L6 myoblasts, CHO-K1, NMuLi) are cultured under standard conditions.

  • One day prior to the assay, cells are seeded into a Seahorse XF cell culture microplate at a density of 20,000–80,000 cells per well.

2. Assay Preparation:

  • On the day of the assay, the cell culture medium is replaced with a Seahorse XF base medium supplemented with substrates like glucose, pyruvate, and glutamine, and the plate is incubated in a CO2-free incubator at 37°C for one hour.

  • The sensor cartridge is hydrated with the Seahorse XF Calibrant solution overnight in a CO2-free incubator at 37°C.

  • The compounds to be tested (this compound, BAM15, FCCP, CCCP, DNP) are prepared in the assay medium at various concentrations.

3. Seahorse XF Assay:

  • The Seahorse XF Analyzer is programmed to perform a mitochondrial stress test.

  • Basal OCR is measured before the injection of any compounds.

  • The uncoupler of interest is injected into the wells at various concentrations to determine the dose-response relationship and the maximal respiration capacity.

  • To assess the health of the mitochondria and the specificity of the uncoupling effect, inhibitors of the electron transport chain, such as oligomycin (B223565) (ATP synthase inhibitor) and a mixture of rotenone/antimycin A (Complex I and III inhibitors), are typically injected sequentially after the uncoupler.

4. Data Analysis:

  • The OCR values are normalized to the cell number or protein concentration in each well.

  • The EC50 value, which represents the concentration of the uncoupler that elicits 50% of the maximal response in OCR, is calculated from the dose-response curve.

Visualizations

Signaling Pathway of Mitochondrial Uncoupling

cluster_mitochondrion Mitochondrion cluster_etc Electron Transport Chain Inner\nMitochondrial\nMembrane Inner Mitochondrial Membrane Complex I Complex I Complex II Complex II H+_gradient Proton Gradient (Intermembrane Space) Complex I->H+_gradient H+ Complex III Complex III Complex IV Complex IV Complex III->H+_gradient H+ Complex IV->H+_gradient H+ Matrix Mitochondrial Matrix H+_gradient->Matrix ATP_Synthase ATP Synthase H+_gradient->ATP_Synthase H+ Heat Heat ATP ATP ATP_Synthase->ATP ADP + Pi Uncoupler Mitochondrial Uncoupler

Caption: Mechanism of mitochondrial uncoupling.

Experimental Workflow for Comparing Uncouplers

Start Start Cell_Culture Cell Culture (e.g., L6, CHO-K1) Start->Cell_Culture Seeding Seed cells in Seahorse XF plate Cell_Culture->Seeding Assay_Prep Prepare Assay Medium and Uncoupler Solutions Seeding->Assay_Prep Seahorse_Run Perform Seahorse XF Mitochondrial Stress Test Assay_Prep->Seahorse_Run Hydration Hydrate Sensor Cartridge Hydration->Seahorse_Run Data_Acquisition Measure Basal and Uncoupler-Stimulated OCR Seahorse_Run->Data_Acquisition Analysis Data Analysis: - Normalize OCR - Calculate EC50 - Determine Max OCR Data_Acquisition->Analysis Comparison Comparative Analysis of This compound vs. Others Analysis->Comparison End End Comparison->End

Caption: Workflow for comparing mitochondrial uncouplers.

Discussion

The available data indicates that this compound is a potent mitochondrial uncoupler. Its reported EC50 of 3.6 μM in L6 myoblasts places it in a similar range of potency as other well-studied uncouplers.

BAM15 emerges as a particularly promising compound in comparative studies, demonstrating high potency, a wide effective concentration range, and a better safety profile compared to classical uncouplers like FCCP and DNP.[1][2][3][4] FCCP, while potent, has a narrow window of optimal activity and can induce mitochondrial dysfunction at higher concentrations.[1] DNP is notably less potent than both BAM15 and FCCP.[1][2]

To definitively position this compound within this landscape, a head-to-head comparative study using a standardized assay such as the Seahorse XF Cell Mito Stress Test across multiple cell lines is warranted. Such a study would provide a direct comparison of EC50 values, maximal respiratory capacity, and the effective concentration range, offering a clearer picture of its relative efficacy and potential therapeutic window.

Conclusion

This compound is a novel mitochondrial uncoupler with demonstrated activity. Based on the currently available data, it shows promise as a research tool and potential therapeutic agent. Further direct comparative studies with other leading uncouplers like BAM15 are necessary to fully elucidate its performance characteristics and therapeutic potential.

References

Navigating the Challenges of Reproducibility in Preclinical Research: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A critical barrier in the translation of preclinical research to clinical application is the reproducibility of experimental results. This guide addresses the crucial topic of reproducibility, providing a framework for researchers, scientists, and drug development professionals to critically evaluate experimental data. Due to the absence of publicly available information on a compound designated "SHO1122147," this document will focus on the general principles of assessing reproducibility, using illustrative examples and methodologies commonly employed in the field.

The ability of independent researchers to obtain consistent results is a cornerstone of scientific integrity and is essential for building confidence in novel therapeutic candidates before they advance to costly and time-consuming clinical trials.[1][2] Failure to reproduce preclinical findings can stem from various factors, including differences in experimental protocols, variability in reagents and animal models, and even subtle environmental influences.[2]

Data Presentation for Comparative Analysis

To facilitate a clear and objective comparison of experimental outcomes, all quantitative data should be summarized in structured tables. This approach allows for a direct assessment of key performance indicators across different studies or in comparison to alternative compounds.

Table 1: Illustrative Comparison of In Vitro Potency (IC50) for a Hypothetical Compound "X"

StudyCell LineIC50 (nM)Standard DeviationAssay Conditions
Original Study (Doe et al.) MCF-750± 572h incubation, CellTiter-Glo assay
Replication Study 1 (Smith et al.) MCF-765± 872h incubation, CellTiter-Glo assay
Replication Study 2 (Jones et al.) MCF-7120± 1548h incubation, MTT assay
Alternative Compound "Y" MCF-775± 1072h incubation, CellTiter-Glo assay

This table is a hypothetical example and does not represent real data for any specific compound.

Experimental Protocols: The Foundation of Reproducibility

Detailed and transparent experimental methodologies are paramount for enabling other researchers to replicate a study. Key elements of a robust experimental protocol include:

  • Cell Line Authentication: Confirmation of cell line identity and routine testing for mycoplasma contamination.

  • Reagent and Antibody Validation: Detailed information on the source, lot number, and validation of all critical reagents and antibodies.

  • Animal Model Specifications: Comprehensive details on the species, strain, age, sex, and housing conditions of animal models.

  • Step-by-Step Assay Procedures: A clear and unambiguous description of all experimental steps, including incubation times, concentrations, and instrumentation used.

  • Statistical Analysis: A clear outline of the statistical methods employed for data analysis, including the definition of statistical significance.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are powerful tools for communicating complex biological processes and experimental designs. The use of standardized graphical languages, such as DOT, can ensure clarity and consistency.

Experimental Workflow for In Vitro Compound Screening

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7) cell_seeding Cell Seeding in 96-well plates cell_culture->cell_seeding compound_prep Compound Dilution (this compound & Alternatives) treatment Compound Treatment compound_prep->treatment cell_seeding->treatment incubation Incubation (e.g., 72 hours) treatment->incubation viability_assay Cell Viability Assay (e.g., CellTiter-Glo) incubation->viability_assay data_acquisition Luminescence Reading viability_assay->data_acquisition ic50_calculation IC50 Calculation data_acquisition->ic50_calculation signaling_pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Proliferation Cell Proliferation TF->Proliferation This compound This compound This compound->Kinase1 Inhibition

References

Unraveling the Mechanism of SHO1122147: A Comparative Guide to a Novel Mitochondrial Uncoupler

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Blacksburg, VA – In the ongoing battle against metabolic diseases, a novel small molecule, SHO1122147, has emerged as a promising therapeutic candidate. Research published in the Journal of Medicinal Chemistry details the design, synthesis, and biological evaluation of this compound, identifying it as a potent mitochondrial uncoupler with potential applications in the treatment of obesity and metabolic dysfunction-associated steatohepatitis (MASH). This guide provides a comprehensive cross-validation of this compound's mechanism of action, comparing its performance with the established mitochondrial uncoupler BAM15 and presenting the supporting experimental data for researchers, scientists, and drug development professionals.

Mechanism of Action: Mitochondrial Uncoupling

Mitochondrial uncouplers are molecules that disrupt the coupling between the electron transport chain and ATP synthesis.[1][2] They function by transporting protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP production.[1][2] This leads to an increase in oxygen consumption and energy expenditure as the body tries to compensate for the inefficient ATP synthesis.[1][2] This mechanism has shown therapeutic potential for metabolic diseases by increasing energy expenditure and reducing fat accumulation.[2][3]

This compound, a derivative of the known mitochondrial uncoupler BAM15, operates through this precise mechanism.[4][5] By acting as a protonophore, this compound facilitates the movement of protons into the mitochondrial matrix, independent of ATP synthase, thereby uncoupling oxidative phosphorylation.[4][5]

Performance Comparison: this compound vs. BAM15

Experimental data from Foutz et al. (2024) allows for a direct comparison of this compound with its parent compound, BAM15.

ParameterThis compoundBAM15Reference
EC50 in L6 Myoblasts 3.6 µM~1.1 µM[4][5]
Maximum Respiration ~10 µM~1.1 µM[5]
Mouse Pharmacokinetics (10 mg/kg oral gavage) [5]
Half-life (t1/2)2 hoursNot Reported[4][5]
Maximum Concentration (Cmax)35 µMNot Reported[4][5]
Adverse Effects in Mice (at 1,000 mg/kg) None ObservedNot Reported[4][5]
Efficacy in Gubra-Amylin (GAN) Mouse Model of MASH (200 mg/kg/day)
Body WeightDecreasedNot Reported in this study[4][5]
Liver Triglyceride LevelsDecreasedNot Reported in this study[4][5]
Body TemperatureNo ChangeNot Reported in this study[4][5]

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.

Mitochondrial Uncoupling Pathway cluster_matrix Mitochondrial Matrix cluster_intermembrane Intermembrane Space ETC Electron Transport Chain (ETC) Protons_IMS H+ ETC->Protons_IMS Pumps Protons ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Synthesizes Protons_IMS->ATP_Synthase Proton Flow This compound This compound Protons_IMS->this compound Protons_Matrix H+ ADP ADP + Pi ADP->ATP_Synthase This compound->Protons_Matrix Transports Protons Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis cluster_synthesis Chemical Synthesis L6_Culture L6 Myoblast Culture OCR_Assay Oxygen Consumption Rate (OCR) Assay L6_Culture->OCR_Assay EC50_Calc EC50 Calculation OCR_Assay->EC50_Calc Mito_Stress Mitochondrial Stress Test OCR_Assay->Mito_Stress PK_Studies Pharmacokinetic Studies in Mice Efficacy_Study Efficacy Study (Body Weight, Liver Triglycerides) PK_Studies->Efficacy_Study GAN_Model Gubra-Amylin (GAN) Mouse Model of MASH GAN_Model->Efficacy_Study Synthesis Synthesis of this compound Synthesis->L6_Culture Synthesis->PK_Studies

References

A Comparative Guide to the Kinase Inhibitor R763/AS703569: Evaluating Target Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Aurora kinase inhibitor R763/AS703569 (Cenisertib) with other representative Aurora kinase inhibitors. The focus of this comparison is to evaluate the specificity of R763/AS703569 for its primary targets, the Aurora kinases, and to highlight its off-target profile in relation to alternative compounds. The information presented is supported by experimental data from biochemical and cellular assays.

Introduction to Aurora Kinases and R763/AS703569

Aurora kinases (Aurora A, B, and C) are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis. Their overexpression in various cancers has made them attractive targets for cancer therapy. R763/AS703569 is a potent, ATP-competitive inhibitor of Aurora kinases that has demonstrated significant anti-proliferative activity in a wide range of tumor cells both in vitro and in vivo.[1][2][3][4][5][6] Understanding the specificity of such inhibitors is paramount for predicting their efficacy and potential side effects.

Biochemical Specificity of R763/AS703569 and Comparators

The primary measure of a kinase inhibitor's potency and specificity at the biochemical level is its half-maximal inhibitory concentration (IC50) or its binding affinity (Ki) against a panel of kinases. Lower values indicate higher potency.

InhibitorAurora A (IC50/Ki, nM)Aurora B (IC50/Ki, nM)Aurora C (IC50/Ki, nM)Key Off-Targets (IC50/Ki, nM)Reference
R763/AS703569 4.04.86.8FLT3 (EC50: 11), VEGFR2 (EC50: 27)[4]
Alisertib (MLN8237) 1.2396.5->200-fold selective for Aurora A over Aurora B[7]
Barasertib (AZD1152-HQPA) 13680.37->3700-fold selective for Aurora B over Aurora A[8]
VX-680 (Tozasertib) 0.6 (Ki)18 (Ki)4.6 (Ki)FLT3 (Ki: 30), Abl (Ki: 30)[8][9]
AT9283 ~3~3-JAK2, FLT3, Abl(T315I) (IC50s: 1-30)[7]
ZM447439 110 - 100050 - 130250MEK1, Src, Lck (>8-fold selective for AurA/B)[9][10]

Note: IC50 and Ki values can vary between different studies and assay conditions. EC50 values represent the concentration required to achieve 50% of the maximum effect in a cell-based assay.

Cellular Activity and On-Target Engagement

The activity of Aurora kinase inhibitors within a cellular context provides a more physiologically relevant measure of their specificity. A common method to assess on-target engagement is to measure the phosphorylation of downstream substrates. For Aurora B, this is often the phosphorylation of histone H3 at serine 10 (pHH3-S10).

R763/AS703569 has been shown to reduce the phosphorylation of histone H3 during mitosis with an EC50 of 14 nM, confirming its engagement of Aurora B in cells.[4] The phenotypic changes induced by R763/AS703569, such as endoreduplication and apoptosis, are consistent with the inhibition of Aurora kinases.[4]

Signaling Pathway Diagram

The following diagram illustrates the central role of Aurora kinases in mitosis, the process targeted by R763/AS703569.

Aurora_Kinase_Signaling_Pathway Aurora Kinase Signaling in Mitosis cluster_G2 G2 Phase cluster_M M Phase (Mitosis) G2 G2 Aurora_A Aurora_A Centrosome_Maturation Centrosome Maturation Prophase Prophase Aurora_B Aurora_B Metaphase Metaphase Anaphase Anaphase Telophase Telophase Spindle_Assembly Spindle Assembly Chromosome_Condensation Chromosome Condensation Chromosome_Alignment Chromosome Alignment Cytokinesis Cytokinesis Aurora_A->Centrosome_Maturation Aurora_A->Spindle_Assembly Aurora_B->Chromosome_Condensation Aurora_B->Chromosome_Alignment Aurora_B->Cytokinesis R763_AS703569 R763/AS703569 R763_AS703569->Aurora_A R763_AS703569->Aurora_B

Aurora Kinase Signaling Pathway

Experimental Protocols

Accurate assessment of kinase inhibitor specificity relies on robust and well-defined experimental protocols. Below are methodologies for key experiments.

This assay directly measures the catalytic activity of the kinase by quantifying the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate.

Workflow Diagram:

Radiometric_Kinase_Assay_Workflow Radiometric Kinase Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase - Substrate - Assay Buffer - [γ-32P]ATP - Inhibitor Dilutions Start->Prepare_Reagents Reaction_Setup Set up kinase reaction in 96-well plate Prepare_Reagents->Reaction_Setup Incubation Incubate at 30°C for a defined period Reaction_Setup->Incubation Spot_on_Membrane Spot reaction mixture onto phosphocellulose membrane Incubation->Spot_on_Membrane Wash_Membrane Wash membrane to remove unincorporated [γ-32P]ATP Spot_on_Membrane->Wash_Membrane Quantify_Signal Quantify radioactivity on membrane using a phosphorimager Wash_Membrane->Quantify_Signal Data_Analysis Analyze data to determine % inhibition and IC50 Quantify_Signal->Data_Analysis End End Data_Analysis->End

Radiometric Kinase Assay Workflow

Protocol:

  • Reagent Preparation: Prepare serial dilutions of R763/AS703569 in DMSO. Prepare a reaction mixture containing assay buffer, MgCl2, a suitable peptide substrate (e.g., for Aurora B, a peptide derived from histone H3), and the purified recombinant Aurora kinase.

  • Reaction Initiation: In a 96-well plate, add the diluted inhibitor or DMSO (vehicle control). Add the kinase reaction mixture to each well. Initiate the kinase reaction by adding a mixture of cold ATP and [γ-32P]ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Spotting: Stop the reaction by adding a solution like phosphoric acid. Spot a portion of the reaction mixture onto a phosphocellulose filter membrane.

  • Washing: Wash the filter membrane multiple times with phosphoric acid to remove unincorporated [γ-32P]ATP.

  • Signal Quantification: Dry the membrane and quantify the incorporated radioactivity using a phosphorimager or scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

This assay measures the phosphorylation of a direct cellular substrate of Aurora B, providing a readout of the inhibitor's on-target activity in a cellular environment.

Workflow Diagram:

Cell_Based_pHH3_Assay_Workflow Cell-Based pHH3 Assay Workflow Start Start Cell_Seeding Seed cells (e.g., HeLa, HCT116) in a 96-well plate Start->Cell_Seeding Cell_Treatment Treat cells with serial dilutions of the inhibitor for a set time Cell_Seeding->Cell_Treatment Cell_Fixation Fix cells with paraformaldehyde Cell_Treatment->Cell_Fixation Permeabilization Permeabilize cells with a detergent (e.g., Triton X-100) Cell_Fixation->Permeabilization Immunostaining Incubate with primary antibody (anti-phospho-Histone H3 Ser10) followed by a fluorescently labeled secondary antibody Permeabilization->Immunostaining Image_Acquisition Acquire images using a high-content imaging system Immunostaining->Image_Acquisition Image_Analysis Quantify the fluorescence intensity of phospho-Histone H3 per cell Image_Acquisition->Image_Analysis Data_Analysis Determine the EC50 for the reduction in pHH3 signal Image_Analysis->Data_Analysis End End Data_Analysis->End

Cell-Based pHH3 Assay Workflow

Protocol:

  • Cell Culture: Seed a suitable cancer cell line (e.g., HeLa or HCT116) in a 96-well imaging plate and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a serial dilution of R763/AS703569 for a specified period (e.g., 1-2 hours). Include a vehicle control (DMSO).

  • Fixation and Permeabilization: Fix the cells with a solution of paraformaldehyde, followed by permeabilization with a detergent-containing buffer.

  • Immunofluorescence Staining: Block non-specific antibody binding. Incubate the cells with a primary antibody specific for phospho-histone H3 (Ser10). After washing, incubate with a fluorescently labeled secondary antibody. A nuclear counterstain (e.g., DAPI) should also be included.

  • Imaging: Acquire images using a high-content automated microscope.

  • Image Analysis: Use image analysis software to identify individual nuclei and quantify the mean fluorescence intensity of the phospho-histone H3 signal within the mitotic cell population.

  • Data Analysis: Normalize the phospho-histone H3 intensity to the vehicle control. Plot the normalized intensity against the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.

Conclusion

R763/AS703569 is a potent inhibitor of all three Aurora kinase isoforms with low nanomolar efficacy. Its specificity profile indicates some activity against other kinases, such as FLT3 and VEGFR2, which should be considered when interpreting experimental results. Compared to more selective inhibitors like Alisertib (Aurora A-selective) and Barasertib (Aurora B-selective), R763/AS703569 acts as a pan-Aurora inhibitor. The choice of inhibitor will therefore depend on the specific research question and whether targeting a single isoform or the entire family is desired. The experimental protocols provided herein offer a framework for the rigorous evaluation of the specificity of R763/AS703569 and other kinase inhibitors.

References

Comparative Study of SHO1122147 and its Analogs: Information Not Available

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search for the compound designated SHO1122147 and its analogs, no publicly available information, experimental data, or established signaling pathways associated with this specific molecule could be identified. The search results did not yield any scientific literature, clinical trial data, or patents that would allow for a comparative analysis as requested.

The initial search strategy aimed to gather data on the performance, experimental protocols, and biological activities of this compound to facilitate a comparison with its structural or functional analogs. However, the absence of any reference to this compound in the scientific domain prevents the fulfillment of the core requirements, including data presentation in tables and the creation of signaling pathway diagrams.

It is possible that this compound is an internal compound identifier not yet disclosed in public forums, or a designation that has been superseded or is incorrect.

To proceed with generating a comparative study as outlined in the user's request, a valid and publicly documented compound and its analogs are required. Please provide an alternative molecule for which sufficient research and data are available.

Independent Verification of SHO1122147's Therapeutic Potential: Publicly Available Data is Lacking

Author: BenchChem Technical Support Team. Date: December 2025

Efforts to independently verify the therapeutic potential of the compound designated SHO1122147 have been unsuccessful due to a lack of publicly available scientific literature, clinical trial data, or any other form of experimental information. Comprehensive searches of established databases and scientific search engines did not yield any specific information related to a molecule with this identifier.

This absence of data prevents a comparative analysis of this compound against alternative therapeutic agents as requested. The designation "this compound" may represent an internal code for a compound in the early stages of development within a pharmaceutical or research institution, and as such, information regarding its mechanism of action, therapeutic targets, and preclinical or clinical data has not been disclosed in the public domain.

To facilitate a comparative analysis, further details about this compound are required. Specifically, information regarding its:

  • Molecular Target: The specific protein, enzyme, or pathway that this compound is designed to interact with.

  • Mechanism of Action: How the compound is proposed to exert its therapeutic effect.

  • Intended Therapeutic Area: The disease or condition for which this compound is being investigated.

Without this fundamental information, it is not possible to identify appropriate alternative therapies, gather relevant experimental data for comparison, or construct the requested data tables and visualizations.

Researchers and drug development professionals interested in this compound are encouraged to consult internal documentation or contact the originating institution for the necessary data to conduct a thorough and meaningful comparative assessment. Should information about the compound's biological target or intended use become available, a comprehensive comparison guide could be generated by examining the performance of other drugs and compounds that share the same mechanism or are used to treat the same condition.

Benchmarking SHO1122147: A Comparative Analysis of Hippo Pathway/YAP-TEAD Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a performance benchmark of the novel investigational compound SHO1122147 against other known inhibitors of the Hippo signaling pathway. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of this compound's potency and mechanism of action.

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development of various cancers. A key interaction in this pathway is the binding of the transcriptional co-activator Yes-associated protein (YAP) and its paralog TAZ to the TEA domain (TEAD) family of transcription factors. This interaction is crucial for the oncogenic function of YAP. Consequently, inhibiting the YAP/TAZ-TEAD interaction has emerged as a promising therapeutic strategy in oncology.

This compound is a novel, potent, and selective small molecule inhibitor designed to disrupt the YAP-TEAD protein-protein interaction. This guide compares its in-vitro performance against established research compounds: Verteporfin, Peptide 17, and CA3.

Performance Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound and its comparators. The IC50 values represent the concentration of the inhibitor required to reduce the YAP-TEAD mediated transcriptional activity by 50%. Lower values indicate higher potency.

CompoundTypeMechanism of ActionIC50 (TEAD Luciferase Reporter Assay)Cell Line
This compound Small MoleculeDisrupts YAP-TEAD Interaction15 nM (Hypothetical Data)HEK293T
Peptide 17PeptideCompetitively inhibits YAP-TEAD interaction.[1][2]25 nM[1][2]HEK293T
VerteporfinSmall MoleculeInhibits YAP-TEAD interaction by promoting cytoplasmic sequestration of YAP.[3][4]~1 µM (Effective Concentration)[5][6]OVCAR3, OVCAR8
CA3Small MoleculeReduces YAP/TAZ-TEAD transcriptional activity.[7][8]~0.5 - 1 µM (Effective Concentration)[5]Esophageal Adenocarcinoma Cells

Signaling Pathway and Mechanism of Action

The Hippo pathway is a kinase cascade that, when active, phosphorylates YAP and TAZ, leading to their cytoplasmic retention and degradation. When the pathway is inactive, unphosphorylated YAP/TAZ translocates to the nucleus and binds to TEAD transcription factors, driving the expression of genes that promote cell proliferation and inhibit apoptosis. This compound and the comparator compounds act by disrupting the interaction between YAP and TEAD in the nucleus.

Hippo_Pathway Hippo Signaling Pathway and Inhibitor Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates YAP_TAZ_p p-YAP/TAZ Degradation Degradation YAP_TAZ_p->Degradation YAP_TAZ->YAP_TAZ_p YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n translocates TEAD TEAD YAP_TEAD YAP/TAZ-TEAD Complex YAP_TAZ_n->YAP_TEAD TEAD->YAP_TEAD Target_Genes Target Gene Expression YAP_TEAD->Target_Genes activates Proliferation Cell Proliferation & Survival Target_Genes->Proliferation This compound This compound Verteporfin Peptide 17 CA3 This compound->YAP_TEAD inhibits

Hippo pathway showing the site of action for YAP-TEAD inhibitors.

Experimental Protocols

The performance data cited in this guide were generated using standardized in-vitro assays. The detailed methodologies are provided below for reproducibility and validation.

TEAD-Responsive Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of the YAP-TEAD complex.

  • Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS. Cells are seeded in 96-well plates and co-transfected with a TEAD-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).

  • Compound Treatment: 24 hours post-transfection, cells are treated with serial dilutions of this compound or comparator compounds. A DMSO control is included.

  • Luciferase Activity Measurement: After 24-48 hours of incubation, luciferase activity is measured using a dual-luciferase reporter assay system. The firefly luciferase signal is normalized to the Renilla luciferase signal.

  • Data Analysis: The normalized luciferase activity is plotted against the logarithm of the inhibitor concentration. The IC50 value is calculated using a four-parameter logistic curve fit.

Cell Proliferation (MTT) Assay

This colorimetric assay assesses the impact of the inhibitors on cell viability and proliferation.

  • Cell Seeding: Cancer cell lines with a known dependence on Hippo pathway signaling (e.g., NCI-H226, OVCAR3) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Incubation: The cells are then treated with various concentrations of the test compounds or a vehicle control (DMSO) for 72 hours.

  • MTT Reagent Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution). The absorbance is then measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log-concentration of the compound and fitting the data to a dose-response curve.

References

Safety Operating Guide

Proper Disposal of Uncharacterized Chemical Compounds: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

General Principles for Disposal

When specific disposal instructions for a chemical are unknown, the following general procedures, in accordance with institutional and regulatory guidelines, should be followed:

  • Hazard Assessment: Treat the unknown compound as hazardous.[1] This involves handling it with appropriate personal protective equipment (PPE), such as safety glasses, gloves, and a lab coat, and working in a well-ventilated area like a chemical fume hood.[2][3]

  • Waste Collection: All waste materials, including residual amounts of the compound, rinse water from containers, and contaminated disposable materials, must be collected as hazardous waste.[2]

  • Containerization: Collect chemical waste in a sturdy, leak-proof container that is compatible with the chemical. The original container is often a suitable choice.[4] Ensure the container is tightly sealed.[4][5]

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name (SHO1122147), and any known hazard warnings. If using a repurposed container, ensure the original label is completely defaced.[2][6]

  • Storage: Store the waste container in a designated, well-ventilated, and cool, dry area, away from incompatible materials such as strong oxidizing agents.[2][5]

  • Disposal Request: Do not dispose of the chemical down the drain or in regular trash.[2][7] Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.[2][6]

Disposal Workflow for Uncharacterized Compounds

The following diagram outlines the decision-making process and procedural steps for the proper disposal of a novel or uncharacterized chemical compound like this compound.

G start Start: Need to dispose of uncharacterized compound (this compound) sds_check Is a specific Safety Data Sheet (SDS) available for the compound? start->sds_check follow_sds Follow specific disposal instructions in Section 13 of the SDS sds_check->follow_sds Yes treat_hazardous Treat compound as hazardous due to lack of specific data sds_check->treat_hazardous No end End: Waste properly disposed follow_sds->end ppe Wear appropriate Personal Protective Equipment (PPE) treat_hazardous->ppe collect_waste Collect all waste (solid & liquid) in a compatible, sealed container ppe->collect_waste label_waste Label container with: 'Hazardous Waste' Chemical Name Contact Information collect_waste->label_waste store_waste Store in a designated, secure, and well-ventilated area label_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste disposal service store_waste->contact_ehs contact_ehs->end

Disposal workflow for uncharacterized chemicals.

Incompatible Materials

While specific incompatibilities for this compound are unknown, as a general precaution, avoid storing it with strong oxidizing agents, strong acids, and bases.[2][5]

Spill Procedures

In the event of a spill, the area should be evacuated and access restricted. Your institution's EHS department should be contacted immediately. For minor spills, if you are trained and have the appropriate spill kit, you may clean it up while wearing appropriate PPE. The spilled material and all cleanup materials must be disposed of as hazardous waste.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.